Cyclosporin A-Derivative 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C63H111N11O12 |
|---|---|
Molecular Weight |
1214.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4Z)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27-/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 |
InChI Key |
BICRTLVBTLFLRD-OVKPCXMZSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C\C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cyclosporin A and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific data for a compound designated "Cyclosporin A-Derivative 3" is not publicly available. This guide provides a comprehensive overview of the well-established mechanism of action of the parent compound, Cyclosporin A (CsA), and illustrates the principles of its derivatives by referencing known examples. The methodologies and data presented are representative of those used to characterize this class of molecules.
Core Mechanism of Action: The Calcineurin-NFAT Pathway
Cyclosporin A (CsA) and its derivatives are renowned for their potent immunomodulatory effects, which are primarily mediated through the inhibition of T-cell activation. This action is initiated by a precise intracellular signaling cascade.
Cytoplasmic Entry and Complex Formation
Being a lipophilic cyclic peptide, CsA can diffuse across the cell membrane into the cytoplasm of lymphocytes. Inside the cell, it binds with high affinity to its cytosolic receptor, Cyclophilin A (CypA), a member of the immunophilin family of proteins.[1][2] This binding event forms a stable drug-receptor complex, CsA-CypA.[3] The cyclophilins possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is inhibited by CsA binding, though this inhibition is not the primary source of immunosuppression.[2]
Inhibition of Calcineurin
The critical step in CsA's mechanism of action is the interaction of the CsA-CypA complex with calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4] The composite surface of the CsA-CypA complex acts as a high-specificity inhibitor, binding to calcineurin and blocking its phosphatase activity.[4]
Downstream Effects on NFAT and Cytokine Transcription
Calcineurin's primary substrate in T-cells is the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[3][4] Upon T-cell receptor (TCR) activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates multiple serine residues on the cytoplasmic NFAT protein. This dephosphorylation exposes a nuclear localization signal, enabling NFAT to translocate from the cytoplasm into the nucleus.
By inhibiting calcineurin, the CsA-CypA complex prevents the dephosphorylation of NFAT.[1][3] Consequently, NFAT remains in its phosphorylated state in the cytoplasm and cannot enter the nucleus. This nuclear import failure is the lynchpin of CsA's immunosuppressive effect.
In the nucleus, NFAT would normally bind to specific response elements in the promoter regions of various genes crucial for an immune response, most notably Interleukin-2 (IL-2).[4] IL-2 is a potent cytokine that acts as a T-cell growth factor, promoting the proliferation and differentiation of activated T-cells. By blocking NFAT translocation, CsA effectively halts the transcription of the IL-2 gene, along with other important cytokine genes like IL-4 and IFN-γ.[1][4] This cessation of cytokine production prevents the full activation and clonal expansion of T-lymphocytes, thereby suppressing the immune response.[3]
Figure 1: Core signaling pathway of Cyclosporin A action.
Characteristics of Cyclosporin A Derivatives
The fundamental cyclosporin scaffold has been modified to produce numerous derivatives. The goals of these modifications include altering the immunosuppressive potency, reducing toxicity (such as nephrotoxicity), improving pharmacokinetic properties, or exploring non-immunosuppressive therapeutic applications.[5]
-
NIM258: A derivative developed with potent anti-hepatitis C virus activity, demonstrating that modifications can shift the therapeutic target.[6]
-
SDZ 220-384: A non-immunosuppressive derivative that does not inhibit calcineurin but retains the ability to bind mitochondrial cyclophilin D. This interaction can inhibit the mitochondrial permeability transition pore (mPTP), a mechanism relevant for treating conditions like ischemia-reperfusion injury.[7][8]
-
IMM 125 & Cyclosporin G: These derivatives were developed to have a potentially wider therapeutic window with reduced nephrotoxic effects compared to the parent CsA. Studies have shown they induce less contraction in isolated rat glomeruli, a potential correlate for in vivo renal effects.[5]
Quantitative Data Summary
The interaction of CsA and its derivatives with their targets can be quantified to compare potency and selectivity. The table below summarizes representative binding affinity data.
| Compound | Target Protein | Assay Method | Measured Value (Kd) | Reference |
| Cyclosporin A | Cyclophilin A | Fluorescence Measurement | 36.8 nM | [9] |
| Cyclosporin A | Cyclophilin B | Fluorescence Measurement | 9.8 nM | [9] |
| Cyclosporin A | Cyclophilin C | Fluorescence Measurement | 90.8 nM | [9] |
| Cyclosporin A | Calmodulin | Fluorescence Measurement | ~1.2 µM | [9] |
| Cyclosporin A | Actin | Fluorescence Measurement | ~5.7 µM | [9] |
Key Experimental Protocols
Characterizing the mechanism of action of a novel CsA derivative involves a series of assays to confirm its interaction with the target pathway at multiple levels.
References
- 1. dovepress.com [dovepress.com]
- 2. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of cyclosporin A, cyclosporin G, and the novel cyclosporin derivative IMM 125 in isolated glomeruli and cultured rat mesangial cells: a morphometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a cyclosporin A derivative with excellent anti-hepatitis C virus potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin A and its non-immunosuppressive derivative exhibit a differential effect on cell-mediated mineralization in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway
An In-Depth Technical Guide on the Biological Activity of Cyclosporin A Derivatives
Disclaimer: Initial research did not yield specific information for a compound named "Cyclosporin A-Derivative 3." Therefore, this guide focuses on the well-established core biological activity of Cyclosporin A (CsA) and its immunosuppressive derivatives, which would be the anticipated mechanism of action for a hypothetical "this compound." The primary mechanism discussed is the inhibition of the calcineurin-NFAT signaling pathway, a hallmark of this class of compounds.
Cyclosporin A and its derivatives are potent immunosuppressants whose primary mechanism of action is the disruption of T-cell activation.[1] This is achieved through the inhibition of calcineurin, a crucial enzyme in the signaling cascade that leads to the production of inflammatory cytokines.[2][3]
Upon entering a lymphocyte, CsA binds to its intracellular receptor, cyclophilin.[1][4] This newly formed CsA-cyclophilin complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4][5] This binding event sterically blocks the active site of calcineurin, inhibiting its phosphatase activity.[3]
The primary substrate of activated calcineurin is the Nuclear Factor of Activated T-cells (NFAT).[4][6] In resting cells, NFAT is phosphorylated and resides in the cytoplasm. When T-cells are activated, intracellular calcium levels rise, leading to the activation of calcineurin.[5][6] Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal.[5] This allows NFAT to translocate from the cytoplasm into the nucleus.
Once in the nucleus, NFAT partners with other transcription factors to bind to the promoter regions of specific genes, initiating their transcription.[5][6] A key target gene is Interleukin-2 (IL-2), a cytokine essential for T-cell proliferation and the amplification of the immune response.[2][4]
By inhibiting calcineurin, CsA and its derivatives prevent the dephosphorylation and subsequent nuclear translocation of NFAT.[4] This effectively halts the transcription of IL-2 and other inflammatory cytokines, leading to a suppression of the T-cell-mediated immune response.[1][2]
Caption: Inhibition of the Calcineurin-NFAT signaling pathway by a Cyclosporin A derivative.
Quantitative Biological Activity Data
The potency of Cyclosporin A and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against calcineurin activity or downstream cellular functions. These values can vary depending on the specific derivative, the cell type, and the assay conditions.
| Compound | Assay | System | IC50 Value | Reference |
| Cyclosporin A | Calcineurin Inhibition | Murine Peripheral Blood Leukocytes (PBL) | 7.5 ng/mL | [7] |
| Cyclosporin A | Calcineurin Inhibition | Murine Spleen Cell Suspension (SCS) | 24.4 ng/mL | [7] |
| Cyclosporin A | Gene Transcription Inhibition | alphaTC2 Cell Line | ~30 nM | [8] |
| Cyclosporin A | NFATC2 Dephosphorylation | Human Peripheral Blood Leukocytes (PBL) | 5-20 µg/mL | [9] |
Experimental Protocols
In Vitro Calcineurin Phosphatase Inhibition Assay (Colorimetric)
This protocol outlines a common method to determine the inhibitory activity of a Cyclosporin A derivative on calcineurin phosphatase activity using a colorimetric approach.
Objective: To quantify the IC50 value of a Cyclosporin A derivative by measuring the inhibition of calcineurin-mediated dephosphorylation of a synthetic substrate.
Principle: Calcineurin activity is measured by quantifying the amount of free phosphate released from a specific phosphopeptide substrate (e.g., RII phosphopeptide). The reaction is stopped, and the released phosphate is detected using a Malachite Green reagent, which forms a colored complex with inorganic phosphate, absorbable at ~620 nm. The IC50 is determined by measuring the reduction in phosphate release across a range of inhibitor concentrations.
Materials:
-
Enzymes and Substrates:
-
Recombinant human Calcineurin
-
Recombinant human Cyclophilin A
-
Calmodulin
-
RII Phosphopeptide Substrate
-
-
Buffers and Reagents:
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5)
-
Cyclosporin A Derivative (test compound, dissolved in DMSO)
-
Malachite Green Reagent
-
Phosphate Standard (for standard curve)
-
-
Equipment:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620 nm
-
Incubator (30°C)
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the Cyclosporin A derivative in Assay Buffer. Also, prepare a "no inhibitor" control (vehicle, e.g., DMSO in Assay Buffer) and a "no enzyme" background control.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing Assay Buffer, Calmodulin, Cyclophilin A, and the appropriate concentration of the Cyclosporin A derivative or control vehicle.
-
Enzyme Addition: Add recombinant Calcineurin to each well (except the "no enzyme" control) to initiate the reaction.
-
Substrate Addition: Immediately add the RII phosphopeptide substrate to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes) to allow for enzymatic dephosphorylation.
-
Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the free phosphate released during the reaction to produce a stable color.
-
Absorbance Measurement: After a brief incubation period for color development (e.g., 15 minutes at room temperature), measure the absorbance of each well at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" background control from all other readings.
-
Calculate the percentage of inhibition for each concentration of the Cyclosporin A derivative relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro Calcineurin phosphatase inhibition assay.
References
- 1. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ciclosporin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunophilins may limit calcineurin inhibition by cyclosporine and tacrolimus at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of Voclosporin, a Cyclosporin A Derivative
To the Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the discovery, synthesis, and mechanism of action of a significant derivative of Cyclosporin A. Initial inquiries into "Cyclosporin A-Derivative 3" revealed a scarcity of detailed public data, identifying it primarily as a cis-isomer of Cyclosporin A with limited associated research. To provide a comprehensive and valuable resource that meets the core requirements of an in-depth technical guide, we have shifted the focus to a well-documented and clinically relevant derivative: Voclosporin .
Voclosporin, also known as ISA(TX)247, is a potent calcineurin inhibitor and a structural analog of Cyclosporin A.[1][2] It has undergone extensive research and clinical development, particularly for the treatment of lupus nephritis, making it an exemplary subject for a detailed whitepaper.[2][3][4] This guide will provide a thorough overview of voclosporin, complete with quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and synthesis workflow, adhering to the high standards required by the scientific community.
Discovery and Development of Voclosporin
Voclosporin was developed from Cyclosporin A with the goal of improving upon its therapeutic index. It is a semisynthetic analog characterized by a modification at a single amino acid residue.[1] This structural change results in a more predictable pharmacokinetic and pharmacodynamic profile and a higher potency compared to its parent compound.[1] The development focused on creating a calcineurin inhibitor with a better safety profile, particularly concerning nephrotoxicity and metabolic side effects.[5]
Initially, voclosporin was developed as a mixture of cis and trans geometric isomers. However, further research demonstrated that the trans-isomer possessed the majority of the beneficial immunosuppressive activity and was more bioavailable.[6][7] This led to a shift in the manufacturing process to produce the single, more active trans-isomer.[8]
Synthesis of Voclosporin
The synthesis of voclosporin is a multi-step process that begins with the natural product, Cyclosporin A. The process involves the chemical modification of the side chain of the first amino acid residue.
Experimental Protocol: Synthesis of Voclosporin
A representative synthesis of voclosporin can be outlined as follows:[9][10]
-
Acetylation of Cyclosporin A: Cyclosporin A is treated with acetic anhydride in the presence of a base such as pyridine and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM). This step protects the hydroxyl group on the side chain of the first amino acid.[9]
-
Oxidative Cleavage: The resulting acetylated Cyclosporin A undergoes ozonolysis or treatment with other oxidizing agents like potassium permanganate (KMnO4) or sodium periodate (NaIO4) to cleave the double bond in the side chain, yielding an aldehyde.[9][10]
-
Wittig Reaction: The aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide, such as allyltriphenylphosphonium bromide, to introduce a new double bond and extend the carbon chain. This reaction is carried out in the presence of a base like potassium tert-butoxide (t-BuOK) in a solvent such as tetrahydrofuran (THF).[10] This step is crucial for establishing the E-(trans)-configuration of the double bond.
-
Deacetylation: The final step is the removal of the acetyl protecting group using a mild base, for instance, potassium carbonate (K2CO3) in methanol, to yield voclosporin.[9][10]
-
Purification: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).[9]
Synthesis Workflow Diagram
Mechanism of Action and Signaling Pathway
Voclosporin, like Cyclosporin A, exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4]
Detailed Signaling Pathway
-
Binding to Cyclophilin A: Voclosporin first binds to the intracellular protein, cyclophilin A.[3]
-
Inhibition of Calcineurin: The voclosporin-cyclophilin A complex then binds to calcineurin, inhibiting its phosphatase activity.[3][4]
-
NFAT Inhibition: This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3][4]
-
Suppression of Cytokine Gene Expression: Consequently, NFAT is unable to translocate to the nucleus, which in turn blocks the transcription of genes for pro-inflammatory cytokines such as Interleukin-2 (IL-2).[1][3]
-
Reduced T-Cell Activation: The suppression of IL-2 production leads to a reduction in T-cell proliferation and activation, thereby dampening the immune response.[1]
Signaling Pathway Diagram
Quantitative Biological Data
Voclosporin has been extensively studied in clinical trials, providing a wealth of quantitative data on its pharmacokinetics and efficacy.
Table 1: Pharmacokinetic Parameters of Voclosporin
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours (on an empty stomach) | [1] |
| Area Under the Curve (AUC) | 7693.6 ng/mL*h | [1][2] |
| Peak Plasma Concentration (Cmax) | 955.5 ng/mL | [1][2] |
| Apparent Volume of Distribution | 2,154 L | [1] |
| Plasma Protein Binding | ~97% | [1] |
| Terminal Half-life | ~30 hours | [1] |
| Apparent Steady-State Clearance | 63.6 L/h | [1] |
Table 2: Comparative Efficacy Data (Voclosporin vs. Cyclosporin A)
| Parameter | Voclosporin (ISA(TX)247) | Cyclosporin A | Reference |
| Calcineurin Inhibition at Trough (in monkeys) | 80 ± 11% | 48 ± 12% | [11] |
| Mean Trough Blood Concentration (in monkeys) | 120 ± 32 ng/mL | 189 ± 130 ng/mL | [11] |
| In Vitro Potency (relative to Cyclosporin A) | ~3-5 times more potent | 1x | [7][12] |
Conclusion
Voclosporin represents a significant advancement in the field of calcineurin inhibitors. Its targeted chemical modification has resulted in a potent immunosuppressive agent with a more predictable and favorable clinical profile compared to Cyclosporin A. The detailed understanding of its synthesis, mechanism of action, and quantitative biological effects, as outlined in this guide, provides a solid foundation for researchers and drug development professionals working in the areas of autoimmune diseases and transplantation. The continued study of such well-characterized derivatives is crucial for the development of next-generation immunomodulatory therapies.
References
- 1. Voclosporin Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]
- 2. Voclosporin - Wikipedia [en.wikipedia.org]
- 3. Voclosporin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Voclosporin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. ISA 247: trans-ISA 247, trans-R 1524, ISA(TX)247, ISAtx 247, ISATx247, LX 211, LX211, R 1524, R-1524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Voclosporin: Synthesis and Description_Chemicalbook [chemicalbook.com]
- 10. Portico [access.portico.org]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physicochemical Properties of Alisporivir (A Cyclosporin A Derivative)
A Note on Nomenclature: The specific designation "Cyclosporin A-Derivative 3" does not correspond to a universally recognized or standardized nomenclature in publicly available scientific literature. Therefore, this guide focuses on a well-characterized and clinically relevant derivative of Cyclosporin A, Alisporivir (Debio-025) , to provide a comprehensive and data-rich resource for researchers, scientists, and drug development professionals.
Introduction
Alisporivir is a non-immunosuppressive cyclophilin inhibitor derived from Cyclosporin A.[1] Unlike its parent compound, Alisporivir exhibits potent antiviral activity, particularly against the Hepatitis C virus (HCV), by targeting a host protein essential for viral replication.[1][2] This technical guide provides a detailed overview of the physicochemical properties of Alisporivir, experimental protocols for their determination, and a visualization of its mechanism of action.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following tables summarize the key physicochemical data for Alisporivir.
| Identifier | Value | Source |
| IUPAC Name | cyclo[((2S)-2-aminobutyryl)-N-methyl-D-alanyl-N-ethyl-L-valyl-L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-N-methyl-(4R)-4-[(E)-but-2-enyl]-4-methyl-L-threonyl] | PubChem[3] |
| Molecular Formula | C₆₃H₁₁₃N₁₁O₁₂ | PubChem[3] |
| Molecular Weight | 1216.6 g/mol | PubChem[3] |
| CAS Number | 254435-95-5 | PubChem[3] |
| Property | Value | Method/Source |
| logP | 4.2 | Chemaxon[2] |
| pKa (Strongest Acidic) | 11.85 | Chemaxon[2] |
| pKa (Strongest Basic) | -2.4 | Chemaxon[2] |
| Solubility | Soluble in DMSO (100 mg/mL) | Selleck Chemicals[4] |
| Polar Surface Area | 278.8 Ų | Chemaxon[2] |
| Hydrogen Bond Donors | 5 | Chemaxon[2] |
| Hydrogen Bond Acceptors | 12 | Chemaxon[2] |
| Rotatable Bond Count | 15 | Chemaxon[2] |
| Stability and Storage | Recommendation | Source |
| Solid Form | Dry, dark, 0-4°C (short term), -20°C (long term) | MedKoo Biosciences[5] |
| In Solution (DMSO) | -80°C (6 months), -20°C (1 month) | MedchemExpress[6] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of physicochemical data. The following are representative methods for determining the key properties of a cyclic peptide like Alisporivir.
Determination of Solubility
The solubility of a compound is a fundamental property that influences its absorption and formulation. A common method for determining solubility is the shake-flask method .
Protocol:
-
An excess amount of the solid compound (Alisporivir) is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, DMSO).
-
The suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units of mass per volume (e.g., mg/mL) or molarity.
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and in vivo distribution. The shake-flask method is the traditional approach.
Protocol:
-
A solution of the compound is prepared in either n-octanol or water.
-
Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing a known amount of the compound.
-
The flask is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two immiscible layers.
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method, such as HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values. Potentiometric titration is a widely used method.
Protocol:
-
A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The pKa value is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the ionizable group are equal.
Stability Assessment
Assessing the chemical stability of a compound is vital for determining its shelf-life and degradation pathways. Forced degradation studies are often employed.
Protocol:
-
Solutions of the compound are prepared in various conditions, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), and photolytic (exposure to UV light) environments.
-
The solutions are incubated at a specific temperature (e.g., 40°C) for a defined period.
-
Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products.
-
The rate of degradation is determined, and the degradation profile is characterized.
Mechanism of Action and Signaling Pathway
Alisporivir exerts its antiviral effect by targeting a host cellular protein, cyclophilin A (CypA), which is essential for the replication of the Hepatitis C virus.[7] The interaction between CypA and the viral nonstructural protein 5A (NS5A) is critical for the proper function of the viral replication complex.[7] Alisporivir competitively binds to the active site of CypA, preventing its interaction with NS5A and thereby inhibiting viral RNA replication.[1]
Caption: Mechanism of action of Alisporivir in inhibiting HCV replication.
The diagram above illustrates how Alisporivir disrupts the Hepatitis C virus life cycle. By binding to the host protein Cyclophilin A, Alisporivir prevents the crucial interaction with the viral protein NS5A, which ultimately halts the replication of the viral RNA.
Conclusion
Alisporivir, a derivative of Cyclosporin A, possesses distinct physicochemical properties that contribute to its potential as an antiviral agent. Its non-immunosuppressive nature, coupled with its targeted mechanism of action against a host factor, makes it a subject of significant interest in drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers working on the characterization and development of Alisporivir and other related cyclic peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for measuring the stability and cytotoxicity of cyclotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of alisporivir and its potential in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. biobasic.com [biobasic.com]
- 7. researchgate.net [researchgate.net]
In Vitro Profile of Dihydrocyclosporin A: A Non-Immunosuppressive Cyclosporin A Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activities of Dihydrocyclosporin A (DHCsA-d), a non-immunosuppressive derivative of the well-known immunosuppressant Cyclosporin A (CsA). This document details its biological effects, particularly its anti-protozoal activity against Leishmania donovani, and outlines the experimental protocols used to determine these activities. The information presented is intended to support further research and development of novel therapeutic agents based on the cyclosporin scaffold.
Quantitative Biological Activities
The antiparasitic and cytotoxic activities of Dihydrocyclosporin A (DHCsA-d) have been quantified against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis, and a murine macrophage cell line. The data, derived from in vitro studies, are summarized below, offering a direct comparison with the parent compound, Cyclosporin A (CsA), and a standard-of-care drug, Sodium Stibogluconate (SSG).
Table 1: Anti-leishmanial Activity of Dihydrocyclosporin A and Comparator Compounds
| Compound | Target Organism/Stage | IC50 (µM) at 24h | IC50 (µM) at 48h |
| Dihydrocyclosporin A | L. donovani Promastigotes | 21.24 | 12.14 |
| L. donovani Amastigotes | 5.23 | 4.84 | |
| Cyclosporin A | L. donovani Promastigotes | 23.44 | 15.88 |
| L. donovani Amastigotes | Not Determined | Not Determined | |
| Sodium Stibogluconate | L. donovani Promastigotes | 32.33 | 20.23 |
| L. donovani Amastigotes | 9.51 | 8.27 |
*IC50 was not determined as CsA treatment increased the number of intracellular amastigotes.[1]
Table 2: Cytotoxicity of Dihydrocyclosporin A and Comparator Compounds
| Compound | Cell Line | CC50 (µM) at 24h | CC50 (µM) at 48h |
| Dihydrocyclosporin A | RAW 264.7 Macrophages | 7.98 | 6.65 |
Table 3: Modulation of Cytokine and Effector Molecule Production in L. donovani-infected Macrophages by Dihydrocyclosporin A
| Compound | Effect on Pro-inflammatory Cytokines (IL-12, TNF-α, IFN-γ) | Effect on Anti-inflammatory Cytokines (IL-10, IL-4) | Effect on NO and H₂O₂ Production |
| Dihydrocyclosporin A | Increase | Decrease | Decrease |
| Cyclosporin A | Decrease | Increase | Increase |
Mechanism of Action
Cyclosporin A (CsA) exerts its well-documented immunosuppressive effects by forming a complex with cyclophilin A (CypA). This complex then binds to and inhibits calcineurin, a protein phosphatase.[2][3] The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokine genes like Interleukin-2 (IL-2).[2][3]
In contrast, Dihydrocyclosporin A (DHCsA-d) is characterized as a non-immunosuppressive derivative. Studies indicate that DHCsA-d does not significantly alter the expression of CypA in host cells or Leishmania donovani.[4][5] Its biological activity, including its cytotoxicity and anti-leishmanial effects, appears to be independent of the calcineurin/NFAT signaling pathway. Evidence suggests that DHCsA-d's mechanism may involve the direct induction of mitochondrial dysfunction.[1][5] Alterations in the morphology and ultrastructure of parasite mitochondria have been observed following treatment with DHCsA-d.[1][5] This aligns with broader research indicating that cyclosporins can interact with mitochondrial components, such as the mitochondrial permeability transition pore (mPTP), independent of their effects on calcineurin.
Furthermore, in the context of infected macrophages, DHCsA-d promotes a pro-inflammatory (Th1-type) response, characterized by an increase in IL-12, TNF-α, and IFN-γ, and a decrease in anti-inflammatory (Th2-type) cytokines IL-10 and IL-4.[1][5] This suggests a dual mechanism of action: direct toxicity to the parasite, likely via mitochondrial disruption, and immunomodulation of the host cell to favor parasite clearance.
Visualized Pathways and Workflows
Caption: Classical immunosuppressive pathway of Cyclosporin A (CsA).
Caption: Proposed dual mechanism of action for Dihydrocyclosporin A.
Experimental Protocols
The following section provides detailed methodologies for the key in vitro assays used to characterize Dihydrocyclosporin A.
Anti-Promastigote Activity Assay
This assay determines the direct effect of the compound on the extracellular, motile form of Leishmania donovani.
-
Parasite Culture: L. donovani promastigotes (e.g., strain MHOM/SD/62/1S) are cultured at 25°C in M-199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.
-
Assay Preparation: Logarithmic phase promastigotes are harvested, counted, and resuspended in fresh culture medium to a density of 2 x 10⁵ cells/mL.
-
Compound Dilution: DHCsA-d is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Incubation: 100 µL of the parasite suspension is added to the wells of a 96-well microtiter plate. 100 µL of the diluted compound solutions are then added to the respective wells. Untreated parasites and parasites with vehicle (DMSO) serve as controls.
-
Viability Assessment: The plates are incubated at 25°C for 24 and 48 hours. After incubation, parasite viability is assessed. A common method is the addition of a metabolic indicator dye such as MTT or Resazurin. For the MTT assay, 10 µL of 5 mg/mL MTT solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are then dissolved in 100 µL of DMSO, and the absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis of the dose-response curves.
Intracellular Anti-Amastigote Activity Assay
This assay evaluates the compound's efficacy against the clinically relevant intracellular, non-motile form of the parasite within a host macrophage.
-
Macrophage Culture: A murine macrophage cell line, such as RAW 264.7, is cultured in RPMI-1640 or DMEM medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
-
Macrophage Seeding: Macrophages are seeded into 96-well plates (e.g., at a density of 5 x 10⁴ cells/well) and allowed to adhere for 24 hours.
-
Infection: Stationary-phase L. donovani promastigotes are added to the adherent macrophages at a parasite-to-macrophage ratio of approximately 10:1 or 20:1. The plate is incubated for 4-6 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: After the infection period, non-phagocytosed promastigotes are removed by washing the wells three times with sterile PBS or fresh medium.
-
Compound Treatment: Fresh medium containing serial dilutions of DHCsA-d is added to the infected macrophages.
-
Incubation: The plates are incubated for 24 and 48 hours at 37°C with 5% CO₂.
-
Quantification of Infection: The number of intracellular amastigotes is determined. This can be done by fixing the cells with methanol, staining with Giemsa, and microscopically counting the number of amastigotes per 100 macrophages. Alternatively, a high-content imaging system can be used for automated quantification.
-
Data Analysis: The percentage of infection reduction is calculated compared to the vehicle-treated control. The IC50 value is determined from the resulting dose-response curve.
Macrophage Cytotoxicity Assay
This protocol assesses the toxicity of the compound to the host cells, which is crucial for determining its selectivity.
-
Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of DHCsA-d. Wells with untreated cells and vehicle-treated cells serve as controls.
-
Incubation: The plate is incubated for 24 and 48 hours at 37°C with 5% CO₂.
-
Viability Measurement (CCK-8): After incubation, the medium is removed, and 100 µL of fresh medium and 10 µL of Cell Counting Kit-8 (CCK-8) solution are added to each well.[6][7] The plate is incubated for 1-4 hours until a visible color change occurs.[6][7]
-
Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader.[6][7]
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Cytokine Production Assay (ELISA)
This protocol quantifies the production of specific cytokines by infected macrophages in response to compound treatment.
-
Sample Collection: Supernatants from the intracellular anti-amastigote assay (Section 4.2) are collected at specified time points (e.g., 24, 48, 72 hours) after treatment with DHCsA-d. Supernatants are centrifuged to remove cell debris and stored at -80°C until analysis.
-
ELISA Procedure: A sandwich ELISA is performed using commercially available kits for the cytokines of interest (e.g., mouse IL-12, TNF-α, IFN-γ, IL-10, IL-4).
-
Coating: A 96-well ELISA plate is coated with the capture antibody specific for the target cytokine overnight at 4°C.[1][4]
-
Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[1][4]
-
Sample Incubation: The collected culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.[4]
-
Detection: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour.[8]
-
Enzyme Conjugate: Following another wash step, an enzyme conjugate (e.g., Avidin-HRP) is added and incubated for 1 hour.[8]
-
Substrate Addition: The plate is washed thoroughly, and a substrate solution (e.g., TMB) is added. The plate is incubated in the dark until sufficient color develops.[4]
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).[4]
-
-
Data Acquisition and Analysis: The optical density is read at 450 nm. A standard curve is generated from the readings of the known concentrations of the recombinant cytokine. The concentrations of the cytokines in the experimental samples are then interpolated from this standard curve.
References
- 1. bowdish.ca [bowdish.ca]
- 2. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 7. ptglab.com [ptglab.com]
- 8. bdbiosciences.com [bdbiosciences.com]
An In-depth Technical Guide to the Target Identification of Cyclosporin A-Derivative 3
Prepared for: Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of a systematic approach to identify and validate the molecular targets of a novel hypothetical compound, Cyclosporin A-Derivative 3 (CsA-D3). Cyclosporin A (CsA) is a powerful immunosuppressant whose primary mechanism involves the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin.[1][2][3] Derivatives of CsA are synthesized to enhance efficacy, alter specificity, or reduce the significant side effects associated with the parent compound, such as nephrotoxicity.[4] Elucidating the precise molecular targets of these new derivatives is critical for understanding their mechanism of action and predicting their pharmacological and toxicological profiles.[5][6]
This guide outlines a multi-phase experimental strategy, beginning with initial target engagement verification, followed by unbiased proteome-wide target discovery, and concluding with robust cellular validation. Detailed protocols for key methodologies and structured data tables are provided to facilitate experimental design and data interpretation.
Phase 1: Initial Target Engagement and Hypothesis Generation
The first step in characterizing CsA-D3 is to determine if it retains the canonical mechanism of action of Cyclosporin A—binding to cyclophilins. A competitive binding assay is a straightforward initial experiment.
Experimental Protocol: Competitive Binding Assay
This protocol assesses the ability of CsA-D3 to compete with a known fluorescently-labeled CsA probe for binding to recombinant human Cyclophilin A (CypA).
-
Reagents and Materials : Recombinant Human Cyclophilin A, Fluorescently-labeled CsA (e.g., FITC-CsA), unlabeled CsA (positive control), CsA-D3, Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 1 mM DTT, 0.01% Triton X-100, pH 7.5).
-
Procedure :
-
Prepare a dilution series of CsA-D3 and the unlabeled CsA control in assay buffer.
-
In a 384-well microplate, add a fixed concentration of FITC-CsA (e.g., 50 nM) and recombinant CypA (e.g., 100 nM) to each well.
-
Add the diluted CsA-D3 or CsA control compounds to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization (FP) on a compatible plate reader. A decrease in FP indicates displacement of the fluorescent probe by the competitor compound.
-
-
Data Analysis : Plot the FP signal against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative Binding Affinities
The following table summarizes hypothetical results from the competitive binding assay, comparing the affinity of CsA-D3 for Cyclophilin A against the parent compound.
| Compound | Target Protein | Assay Type | IC50 (nM) |
| Cyclosporin A | Cyclophilin A | Fluorescence Polarization | 35.2 |
| CsA-Derivative 3 | Cyclophilin A | Fluorescence Polarization | 89.7 |
This hypothetical data suggests that CsA-D3 retains the ability to bind Cyclophilin A, albeit with a moderately reduced affinity compared to the parent compound. This justifies proceeding to unbiased methods to identify both this primary target and potential novel off-targets.
Phase 2: Unbiased, Proteome-Wide Target Identification
To identify the full spectrum of CsA-D3 binding partners within the cellular environment, a chemical proteomics approach is employed.[5][7][8] Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful method for isolating and identifying proteins that interact directly with a small molecule.[9][10]
Mandatory Visualization: AC-MS Experimental Workflow
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis : Synthesize an affinity probe by attaching a linker and a biotin tag to a non-critical position of CsA-D3. The linker should be long enough to minimize steric hindrance.
-
Cell Culture and Lysis : Culture Jurkat T-cells (a human T-lymphocyte cell line) to a density of 1-2 x 10^6 cells/mL. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Affinity Capture :
-
Incubate streptavidin-coated magnetic beads with the biotinylated CsA-D3 probe. Use beads incubated with biotin alone as a negative control.
-
Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
For competitive elution, a parallel experiment can be performed where the lysate is pre-incubated with a high concentration of free, non-biotinylated CsA-D3 before adding to the probe-coated beads.[9]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion : Elute the bound proteins using a denaturing buffer (e.g., 2% SDS, 100 mM Tris-HCl, pH 7.6). Reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and perform in-solution or on-bead tryptic digestion overnight.
-
LC-MS/MS Analysis : Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis : Identify proteins using a database search algorithm (e.g., Sequest, MaxQuant) against a human protein database. Quantify the relative abundance of proteins in the CsA-D3 pulldown versus the control pulldown. True interactors should show significant enrichment.
Data Presentation: Summary of Proteomic Hits
The table below presents hypothetical high-confidence protein targets identified by AC-MS, ranked by their enrichment score.
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count (CsA-D3) | Enrichment (Fold Change vs. Control) | Known Function |
| P62937 | PPIA | Peptidyl-prolyl cis-trans isomerase A (Cyclophilin A) | 45 | 58.2 | Canonical CsA target[11] |
| P16539 | PPP3CA | Calcineurin subunit B type 1 | 28 | 45.5 | Downstream target of CsA-CypA complex[1] |
| Q9Y2K8 | MAPK14 | Mitogen-activated protein kinase 14 (p38α) | 15 | 12.3 | Apoptosis, inflammation[4] |
| P42574 | CASP3 | Caspase-3 | 11 | 8.9 | Apoptosis[4] |
| P07355 | ANXA1 | Annexin A1 | 9 | 6.1 | Anti-inflammatory signaling |
These hypothetical results indicate that CsA-D3 not only interacts with the canonical Cyclophilin A/Calcineurin complex but may also engage with proteins in the MAPK signaling and apoptotic pathways, suggesting a potentially novel or expanded mechanism of action.
Phase 3: Cellular Target Engagement and Pathway Validation
The identification of putative targets by AC-MS must be validated in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct drug-target engagement in intact cells or cell lysates.[12][13][14] It relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Treat intact Jurkat T-cells with either CsA-D3 (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.[15]
-
Heat Challenge : Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]
-
Lysis and Protein Quantification : Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Target Detection : Analyze the soluble fractions by Western blot using antibodies specific to the putative targets identified in Phase 2 (e.g., p38α MAPK, Caspase-3).
-
Data Analysis : Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition. A positive shift in Tm in the drug-treated sample indicates target engagement.
Data Presentation: Target Stabilization by CsA-D3
This table shows hypothetical melting temperature (Tm) shifts for a putative off-target, p38α MAPK, upon treatment with CsA-D3.
| Target Protein | Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| p38α MAPK | Vehicle (DMSO) | 52.1 | - |
| p38α MAPK | CsA-D3 (10 µM) | 56.4 | +4.3 |
| β-Actin (Control) | Vehicle (DMSO) | 65.8 | - |
| β-Actin (Control) | CsA-D3 (10 µM) | 65.9 | +0.1 |
The significant thermal shift observed for p38α MAPK in the presence of CsA-D3, with no corresponding shift for the control protein β-Actin, provides strong evidence of direct target engagement in a cellular environment.
Mandatory Visualization: CsA Signaling Pathway
The diagram below illustrates the canonical CsA signaling pathway and integrates the potential novel off-targets of CsA-D3 identified in this guide.
This pathway diagram illustrates how CsA-D3, like its parent compound, likely binds to Cyclophilin A to form an inhibitory complex that blocks Calcineurin-mediated NFAT activation and subsequent IL-2 production.[2][16][17] Additionally, it highlights the potential for CsA-D3 to directly modulate other pathways, such as apoptosis, through its interaction with novel off-targets like p38 MAPK and Caspase-3.[4] Further functional assays would be required to confirm whether these interactions are inhibitory or activating and to determine their contribution to the overall pharmacological profile of the compound.
References
- 1. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclophilin, a primary molecular target for cyclosporine. Structural and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. dovepress.com [dovepress.com]
- 17. go.drugbank.com [go.drugbank.com]
Cellular Pathways Affected by Cyclosporin A Derivatives: A Technical Guide
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases. Its mechanism of action primarily involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway. However, the therapeutic use of CsA is associated with significant side effects. This has led to the development of various CsA derivatives with modified biological activities. This technical guide focuses on the cellular pathways affected by a representative non-immunosuppressive Cyclosporin A derivative, NIM811 (also known as (Melle-4)cyclosporin). While information on a specific compound referred to as "Cyclosporin A-Derivative 3" is limited, it is described as a cis-isomer of Cyclosporin A with calcineurin inhibitory activity[1]. NIM811 serves as a well-characterized analogue to illustrate the key molecular interactions and cellular consequences of this class of compounds, particularly their effects on mitochondrial function.
This document provides an in-depth overview for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved.
Core Cellular Pathways and Mechanisms of Action
Cyclosporin A and its derivatives exert their effects through interaction with intracellular proteins known as cyclophilins. The subsequent actions diverge based on the specific derivative and its affinity for different cellular targets. The primary pathways affected are:
-
Calcineurin/NFAT Signaling Pathway: The cornerstone of Cyclosporin A's immunosuppressive activity.
-
Mitochondrial Permeability Transition Pore (mPTP) Regulation: A key mechanism for non-immunosuppressive derivatives like NIM811, crucial in modulating cell death pathways.
Calcineurin/NFAT Signaling Pathway
The canonical pathway for Cyclosporin A's immunosuppressive action involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.
Mechanism:
-
Cyclosporin A diffuses into T-lymphocytes and binds to its intracellular receptor, cyclophilin A (CypA)[2][3][4].
-
The resulting CsA-CypA complex binds to calcineurin[2][3][5].
-
This binding event inhibits the phosphatase activity of calcineurin[5][6].
-
Normally, activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor[2][3].
-
Dephosphorylated NFAT translocates to the nucleus, where it upregulates the transcription of genes encoding for cytokines, most notably Interleukin-2 (IL-2)[2][3][5].
-
By inhibiting calcineurin, CsA prevents NFAT dephosphorylation and nuclear translocation, thereby blocking IL-2 production and subsequent T-cell activation and proliferation[2][3][4].
Derivatives like "this compound" are also reported to possess calcineurin inhibitory activity[1].
Mitochondrial Permeability Transition Pore (mPTP) Regulation
A critical mechanism, particularly for non-immunosuppressive derivatives like NIM811, is the inhibition of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, rupture, and subsequent cell death.
Mechanism:
-
Cellular stress, such as high intracellular Ca²⁺ and oxidative stress, can trigger the opening of the mPTP[7].
-
NIM811, a potent inhibitor of mPTP, binds to cyclophilin D (CypD), a component of the mPTP complex located in the mitochondrial matrix[8].
-
This binding prevents CypD from inducing the conformational changes in the mPTP that lead to its opening[8].
-
By inhibiting mPTP opening, NIM811 prevents mitochondrial depolarization, attenuates liver injury, and reduces indices of cell death following spinal cord injury[9][10]. This protective effect is observed in various models of ischemia-reperfusion injury[11].
Quantitative Data Summary
The following tables summarize the available quantitative data for the Cyclosporin A derivative NIM811.
| Compound | Assay | Cell Line/System | Parameter | Value | Reference |
| NIM811 | Antiviral Activity | Huh-7 (HCV subtype 1b Con1 infected) | EC₅₀ | 0.084 µM | [9] |
| NIM811 | HCV RNA Reduction | Replicon Cells | IC₅₀ | 0.66 µM (at 48h) | [9] |
| NIM811 | HIV-1 Replication Inhibition | MT4 Cells | 50% Inhibitory Concentration | 0.01 - 0.2 µg/mL | [12] |
| NIM811 | Inhibition of 2-LTR Circle Formation (HIV-1) | MT4 Cells | Half-maximal Inhibition | 0.17 µg/mL | [12] |
| NIM811 | Reduction of HIV-1 Particle Infectivity | Chronically Infected Cells | 50% Inhibitory Concentration | 0.028 µg/mL | [12] |
Detailed Methodologies
This section provides an overview of the experimental protocols used to investigate the effects of Cyclosporin A derivatives.
Measurement of Mitochondrial Permeability Transition
Objective: To assess the ability of a compound to inhibit calcium-induced mitochondrial swelling, an indicator of mPTP opening.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from rat brain or liver tissue using differential centrifugation.
-
Assay Buffer: Resuspend the isolated mitochondria in a buffer containing substrates for respiration (e.g., succinate) and a phosphate source.
-
Measurement: Monitor mitochondrial swelling by measuring the decrease in light absorbance at 540 nm using a spectrophotometer.
-
Induction of mPTP: Induce mPTP opening by adding a bolus of CaCl₂.
-
Inhibition Assay: Pre-incubate the mitochondria with varying concentrations of the test compound (e.g., NIM811) before the addition of CaCl₂.
-
Data Analysis: Compare the rate and extent of mitochondrial swelling in the presence and absence of the inhibitor to determine its potency[8].
Assessment of Antiviral Activity
Objective: To determine the effective concentration of a compound for inhibiting viral replication.
Protocol (HCV Replicon Assay):
-
Cell Culture: Plate Huh-7 cells containing a Hepatitis C Virus (HCV) replicon (a self-replicating portion of the viral genome) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., NIM811) for a specified period (e.g., 48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA.
-
Quantification of Viral RNA: Quantify the amount of HCV RNA using a quantitative real-time reverse transcription PCR (qRT-PCR) assay.
-
Data Analysis: Calculate the concentration of the compound that inhibits viral RNA levels by 50% (IC₅₀) relative to untreated controls[9].
In Vitro Ischemia Model and Cell Viability
Objective: To evaluate the protective effect of a compound on muscle cells under hypoxic conditions.
Protocol:
-
Cell Culture: Culture primary human skeletal myoblasts and induce differentiation into myotubes.
-
Hypoxic Conditions: Expose the myotubes to hypoxic conditions (e.g., 1% O₂ and 5% CO₂) for a defined period (e.g., 6 hours) to mimic ischemia.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., NIM811, 0-20 µM).
-
Cell Viability Assay: Quantify cell survival using an MTS assay, which measures mitochondrial activity in living cells.
-
Cytotoxicity Assay: Measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: Determine the dose-dependent effect of the compound on cell survival and cytotoxicity under hypoxic conditions[11].
Conclusion
Cyclosporin A derivatives represent a versatile class of molecules with distinct biological activities. While some, like the referenced "this compound," retain the canonical calcineurin inhibitory function, others, such as the well-studied NIM811, are non-immunosuppressive and primarily act through the inhibition of the mitochondrial permeability transition pore. This latter mechanism offers therapeutic potential in conditions characterized by ischemia-reperfusion injury and other forms of cell stress. The data and protocols presented in this guide provide a framework for understanding and further investigating the cellular pathways modulated by these compounds, paving the way for the development of novel therapeutics with improved safety and efficacy profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Post-treatment with the cyclosporin derivative, NIM811, reduced indices of cell death and increased the volume of spared tissue in the acute period following spinal cord contusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia-reperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of action of SDZ NIM 811, a nonimmunosuppressive cyclosporin A analog with activity against human immunodeficiency virus type 1 (HIV-1): interference with early and late events in HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Novel Cyclosporin A Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on select derivatives of Cyclosporin A (CsA), a potent immunosuppressant widely used in clinical practice. As the original user query for "Cyclosporin A-Derivative 3" did not yield a specific, publicly documented compound, this whitepaper will focus on two well-characterized derivatives as exemplary models of CsA analog development: the immunosuppressive analog Cyclosporin G (CsG) and the non-immunosuppressive derivative NIM811 .
This document details their mechanism of action, summarizes key quantitative data from preclinical studies, provides in-depth experimental protocols for relevant assays, and visualizes critical signaling pathways and experimental workflows.
Core Mechanism of Action: Calcineurin-NFAT Signaling Pathway
The primary immunosuppressive activity of Cyclosporin A and its analogs, such as Cyclosporin G, is mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][2] In activated T-cells, a sustained increase in intracellular calcium leads to the activation of calmodulin, which in turn activates the serine/threonine phosphatase, calcineurin.[3] Calcineurin then dephosphorylates NFAT, allowing its translocation from the cytoplasm to the nucleus.[1][3] Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of various cytokine genes, most notably Interleukin-2 (IL-2).[1] IL-2 is a critical cytokine for T-cell proliferation and activation.
Cyclosporin A and its immunosuppressive derivatives exert their effect by first binding to an intracellular protein called cyclophilin.[1] This drug-immunophilin complex then binds to calcineurin, sterically hindering its phosphatase activity and preventing the dephosphorylation of NFAT.[1][3] Consequently, NFAT remains in the cytoplasm, IL-2 gene transcription is inhibited, and the T-cell activation cascade is suppressed.
Quantitative Data Summary
The following tables summarize the key in vitro activity data for Cyclosporin G and NIM811 from early-stage research.
Table 1: Immunosuppressive Activity of Cyclosporin G (CsG)
| Assay | Endpoint | IC50 (ng/mL) | Reference Compound | IC50 (ng/mL) |
| PHA-stimulated PBMC | Interferon-gamma (IFN-γ) Production | 13.0 | Cyclosporin A | 8.0 |
| PHA-stimulated PBMC | Lymphotoxin/TNF Activity | 13.0 | Cyclosporin A | 9.5 |
Data extracted from a study on the inhibition of cytokine production by Cyclosporin A and G.
Table 2: Anti-Hepatitis C Virus (HCV) Activity of NIM811
| HCV Replicon System | Endpoint | IC50 (µM) |
| Subgenomic Genotype 1b | HCV RNA Reduction | 0.66 |
| Genomic Genotype 1b | HCV RNA Reduction | 0.64 |
| Subgenomic Genotype 1a | HCV RNA Reduction | 0.42 |
| Genomic Genotype 1a | HCV RNA Reduction | 0.35 |
Data from a study on the in vitro anti-HCV activity of NIM811.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent standard protocols in the field and are intended to be illustrative of the methods used to generate the data presented.
Calcineurin Phosphatase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of calcineurin. A common method involves a colorimetric or fluorimetric detection of phosphate released from a specific phosphopeptide substrate.
Principle: The assay quantifies the dephosphorylation of a synthetic substrate by calcineurin. The resulting free phosphate is then detected, and the inhibition by a test compound is measured relative to a control.
Materials:
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)
-
Test compound (e.g., Cyclosporin G) and Cyclophilin A
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, calmodulin, and calcineurin.
-
Add the test compound (pre-incubated with cyclophilin) at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the RII phosphopeptide substrate to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percent inhibition of calcineurin activity for each concentration of the test compound and determine the IC50 value.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a widely used in vitro assay to assess the immunosuppressive potential of a compound by measuring the proliferation of T-cells in response to allogeneic stimulation.
Principle: T-cells from one donor (responder cells) are co-cultured with irradiated or mitomycin C-treated peripheral blood mononuclear cells (PBMCs) from a different donor (stimulator cells). The responder T-cells recognize the mismatched major histocompatibility complex (MHC) molecules on the stimulator cells and proliferate. The inhibition of this proliferation by a test compound is quantified.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
Culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Mitomycin C or irradiation source to treat stimulator cells
-
Test compound (e.g., Cyclosporin G)
-
Proliferation detection reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE)
-
96-well cell culture plate
Procedure:
-
Isolate PBMCs from the whole blood of two donors.
-
Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.
-
Plate the responder PBMCs in a 96-well plate.
-
Add the treated stimulator PBMCs to the wells.
-
Add the test compound at various concentrations.
-
Incubate the plate for 5-7 days at 37°C in a CO₂ incubator.
-
For the final 18-24 hours of incubation, add [³H]-thymidine to the wells.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Alternatively, if using a fluorescent dye, measure the dye dilution by flow cytometry.
-
Calculate the percent inhibition of T-cell proliferation and determine the IC50 value.
Anti-HCV Replicon Assay
This cell-based assay is used to determine the in vitro efficacy of a compound against Hepatitis C virus replication.
Principle: A human hepatoma cell line (e.g., Huh-7) is engineered to contain a subgenomic or genomic HCV replicon that includes a reporter gene, such as luciferase. The level of luciferase activity is directly proportional to the rate of HCV RNA replication. The inhibition of luciferase activity by a test compound reflects its anti-HCV potential.
Materials:
-
HCV replicon-containing cells (e.g., Huh-7 cells with a genotype 1b replicon)
-
Cell culture medium and supplements
-
Test compound (e.g., NIM811)
-
Luciferase assay reagent
-
96-well cell culture plate
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in a 96-well plate and allow them to adhere.
-
Add the test compound at various concentrations to the cells.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
In a parallel plate, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the compound's cytotoxicity.
-
Calculate the percent inhibition of HCV replication and the IC50 value, as well as the cytotoxic concentration 50 (CC50).
Conclusion
The early-stage research on Cyclosporin A derivatives like Cyclosporin G and NIM811 highlights the potential for modifying the original CsA scaffold to either refine its immunosuppressive profile or to develop novel therapeutic activities, such as antiviral effects. The quantitative data and experimental protocols presented in this guide provide a foundational understanding of the preclinical evaluation of these compounds. The consistent mechanism of action for immunosuppressive analogs via the calcineurin-NFAT pathway underscores the importance of this signaling cascade as a therapeutic target. Further research into novel CsA derivatives continues to be a promising area for the development of new therapeutics for a range of diseases.
References
Methodological & Application
Application Notes and Protocols for a Representative Cyclosporin A Derivative
Disclaimer: The following application notes and protocols are based on a representative Cyclosporin A derivative due to the absence of a specifically identified "Cyclosporin A-Derivative 3" in publicly available scientific literature. The selected derivative, NIM258, is a cyclophilin inhibitor with potent anti-Hepatitis C Virus (HCV) activity, and the provided information is compiled from published research.
Introduction
Cyclosporin A (CsA) is a powerful immunosuppressant widely used in organ transplantation to prevent rejection.[1][2] Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[2][3][4] Beyond its immunosuppressive effects, CsA and its derivatives have shown potential in treating a range of conditions, including autoimmune diseases and viral infections.[1][5] This document provides detailed experimental protocols for the synthesis and evaluation of a representative CsA derivative, NIM258, which has demonstrated significant efficacy against the Hepatitis C virus.[5]
Data Presentation
Table 1: In Vitro Anti-HCV Potency of NIM258
| Compound | EC50 (nM) in HCV Genotype 1b Replicon Assay |
| Cyclosporin A | 250 |
| NIM258 | 5 |
EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to inhibit 50% of the HCV replicon replication.
Table 2: Pharmacokinetic Properties of NIM258
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat | IV | 2 | 1200 | 0.1 | 800 |
| Rat | PO | 10 | 300 | 2 | 1500 |
| Dog | IV | 1 | 800 | 0.1 | 500 |
| Dog | PO | 5 | 200 | 4 | 1200 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Synthesis of a P3-P4 Modified Cyclosporin A Derivative (NIM258)
This protocol describes a convergent synthetic strategy for NIM258, involving the construction of a key P4 fragment followed by macrocyclization.[5]
Materials:
-
Cyclosporin A starting material
-
Quinidine (chiral ligand)
-
Reagents for asymmetric chelated Claisen rearrangement
-
Solvents and reagents for peptide coupling and macrocyclization
Procedure:
-
P4 Fragment Synthesis:
-
Construct the chiral centers in the P4 fragment using an asymmetric chelated Claisen rearrangement with quinidine as the chiral ligand.[5]
-
Purify the P4 fragment to obtain a crystalline intermediate.
-
-
Peptide Coupling:
-
Couple the synthesized P4 fragment with the remaining portion of the Cyclosporin A macrocycle.
-
-
Macrocyclization:
-
Perform the final macrocyclization step at a high concentration (e.g., 10% weight concentration) using a "slow release" method to favor intramolecular cyclization.[5]
-
-
Purification:
-
Purify the final product, NIM258, using chromatographic techniques to achieve high purity.
-
Protocol 2: In Vitro Anti-HCV Replicon Assay
This assay is used to determine the potency of the Cyclosporin A derivative in inhibiting HCV replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV genotype 1b subgenomic replicon expressing luciferase
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cyclosporin A derivative (NIM258)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the Huh-7 replicon cells in 96-well plates at a density of 5,000 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Cyclosporin A derivative (NIM258) in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a positive control (e.g., a known HCV inhibitor) and a negative control (vehicle-treated cells).
-
Incubate the plates for 72 hours at 37°C.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity in each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each concentration of the derivative compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay is performed to assess the potential toxic effects of the Cyclosporin A derivative on host cells.
Materials:
-
Huh-7 cells (or other relevant cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Cyclosporin A derivative (NIM258)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the Cyclosporin A derivative, similar to the anti-HCV assay.
-
Incubate for the same duration as the efficacy assay (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
-
Visualizations
Caption: Synthetic workflow for the Cyclosporin A derivative NIM258.
Caption: Workflow for in vitro anti-HCV and cytotoxicity assays.
Caption: Signaling pathway of Cyclosporin A derivatives.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a cyclosporin A derivative with excellent anti-hepatitis C virus potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Cyclosporin A Derivatives
Introduction
Cyclosporin A is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its mechanism of action primarily involves the inhibition of T-cell activation.[2][3] Derivatives of Cyclosporin A are being developed to improve efficacy, reduce toxicity, or modify its pharmacokinetic profile.[4][5] These application notes provide a general framework for conducting in vivo studies with Cyclosporin A derivatives, focusing on dosage, administration, and relevant experimental protocols.
In Vivo Dosage and Administration
The appropriate in vivo dosage of a Cyclosporin A derivative is dependent on the animal model, the route of administration, and the specific therapeutic indication. The following tables summarize dosages used in preclinical studies of various CsA derivatives.
Table 1: Systemic Administration of Cyclosporin A and Derivatives in Rodent Models
| Compound | Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| Cyclosporin A | Rat | Intravenous | 5 mg/kg | Pharmacokinetics | [6] |
| Cyclosporin A | Rat | Gavage (in olive oil) | Up to 50 mg/kg/day | Pharmacokinetics | [7] |
| Dihydrocyclosporin A Derivative | Mouse (MF1) | Subcutaneous | 5 doses of 50 mg/kg | Antischistosomal Activity | [8] |
| Dihydrocyclosporin A Derivative | Mouse (MF1) | Oral | 5 doses of 50 mg/kg | Antischistosomal Activity | [8] |
| SDZ IMM 125 | Rat | Intravenous | Not specified | Pharmacokinetics | [9][10] |
| Cyclosporin A | Mouse (CBA/Ca, C57/BL10, BALB/c) | Not specified | 5 doses of 50 mg/kg | Antischistosomal Activity | [8] |
Table 2: Administration of Cyclosporin A in Other Species and Clinical Settings (for reference)
| Species/Setting | Route of Administration | Dosage Range | Indication |
| Cat | Oral | 7 mg/kg | Pharmacokinetics |
| Human (Adult) | Oral | 2.5 - 5 mg/kg/day | Dermatology |
| Human (Adult) | Oral | 3 - 6 mg/kg/day (max 200 mg) | Immune Thrombocytopenia |
| Human (Organ Transplant) | Oral | Initial: 14-18 mg/kg, Maintenance: 5-10 mg/kg/day | Organ Rejection |
| Human (Organ Transplant) | Intravenous | 5 - 6 mg/kg over 2-6 hours | Organ Rejection |
Note: Oral administration of CsA and its derivatives has been shown to be less effective than subcutaneous or intravenous routes in some studies.[4][5] The bioavailability of orally administered cyclosporine can be low and variable.[7]
Experimental Protocols
Pharmacokinetic Analysis in Rats
Objective: To determine the pharmacokinetic parameters of a Cyclosporin A derivative following intravenous administration in rats.
Materials:
-
Cyclosporin A derivative
-
Vehicle for solubilization (e.g., ethanol, Cremophor EL, saline)
-
Male Wistar rats (or other appropriate strain)
-
Catheters for intravenous administration and blood sampling
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for drug concentration analysis
Procedure:
-
Animal Preparation: Acclimatize rats to laboratory conditions for at least one week. Surgically implant catheters into the jugular vein for drug administration and the carotid artery or another suitable vessel for blood sampling. Allow animals to recover from surgery.
-
Drug Formulation: Prepare the Cyclosporin A derivative solution in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a small volume (e.g., 1 mL/kg).
-
Drug Administration: Administer the Cyclosporin A derivative intravenously as a bolus injection or a short infusion at the desired dose (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.
-
Sample Analysis: Determine the concentration of the Cyclosporin A derivative in the plasma samples using a validated HPLC method.
-
Data Analysis: Plot the plasma concentration-time curve. Calculate key pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
Workflow for Pharmacokinetic Analysis:
Caption: Workflow for a typical in vivo pharmacokinetic study of a Cyclosporin A derivative.
Efficacy Study in a Murine Model of Schistosomiasis
This protocol is adapted from a study evaluating the antischistosomal activity of Cyclosporin A and its derivatives.[4][5][8]
Objective: To assess the in vivo efficacy of a Cyclosporin A derivative against Schistosoma mansoni infection in mice.
Materials:
-
Cyclosporin A derivative
-
Vehicle for administration (e.g., olive oil for oral gavage, saline for subcutaneous injection)
-
MF1 mice (or other susceptible strain)
-
Schistosoma mansoni cercariae
-
Perfusion apparatus for worm recovery
-
Microscope
Procedure:
-
Infection: Infect mice percutaneously with a defined number of S. mansoni cercariae.
-
Drug Treatment:
-
Prophylactic Treatment: Administer the Cyclosporin A derivative at various doses and schedules before infection (e.g., daily for 5 days ending on the day of infection).
-
Therapeutic Treatment: Administer the drug at various time points after infection.
-
Administer the drug via the desired route (e.g., subcutaneous injection or oral gavage). Include a vehicle control group.
-
-
Worm Recovery: Six weeks post-infection, euthanize the mice and perfuse the hepatic portal system and mesenteric veins to recover adult worms.
-
Assessment: Count the number of male and female worms recovered from each mouse.
-
Data Analysis: Calculate the mean worm burden for each treatment group and compare it to the control group to determine the percentage reduction in worm burden. Statistical analysis (e.g., Student's t-test) should be performed to assess significance.
Workflow for Efficacy Study:
Caption: Experimental workflow for assessing the in vivo efficacy of a Cyclosporin A derivative.
Signaling Pathway
The primary mechanism of action of Cyclosporin A, which is likely conserved in its immunosuppressive derivatives, involves the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes.
Mechanism of Action:
-
Cyclosporin A enters the T-cell and binds to its intracellular receptor, cyclophilin.[2]
-
The Cyclosporin A-cyclophilin complex binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[3]
-
Inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).
-
Phosphorylated NFAT cannot translocate to the nucleus.
-
This prevents the transcription of genes encoding for various cytokines, most notably Interleukin-2 (IL-2).[2]
-
The lack of IL-2 production leads to a failure of T-cell activation and proliferation, resulting in immunosuppression.
Some studies suggest that Cyclosporin A may also block the activation of JNK and p38 signaling pathways.[3] However, other in vivo studies indicate that T-cell priming can occur through an IL-2-independent, Cyclosporin A-resistant pathway.[11]
Signaling Pathway Diagram:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dosage, timing, and route of administration of cyclosporin A and nonimmunosuppressive derivatives of dihydrocyclosporin A and cyclosporin C against Schistosoma mansoni in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dosage, timing, and route of administration of cyclosporin A and nonimmunosuppressive derivatives of dihydrocyclosporin A and cyclosporin C against Schistosoma mansoni in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporine pharmacokinetics in rats and interspecies comparison in dogs, rabbits, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of cyclosporine in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Physiologically based pharmacokinetic study on a cyclosporin derivative, SDZ IMM 125 | Semantic Scholar [semanticscholar.org]
- 10. Physiologically based pharmacokinetic study on a cyclosporin derivative, SDZ IMM 125 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of cyclosporine A in vivo. II. T cell priming in vivo to alloantigen can be mediated by an IL-2-independent cyclosporine A-resistant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Cyclosporin A-Derivative 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection. The analysis of Cyclosporin A and its derivatives is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides a detailed application note and protocol for the quantitative analysis of Cyclosporin A-Derivative 3 in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited publicly available information on the specific structure of "this compound," this protocol is a comprehensive template based on established methods for Cyclosporin A and its analogs, and it should be optimized for the specific derivative. MedChemExpress describes this compound as a derivative of Cyclosporin A with calcineurin inhibition and a cis-isomer of Cyclosporin A[1]. The molecular formula is C63H111N11O12, with a molecular weight of 1214.62[1].
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the LC-MS/MS method for the analysis of this compound. These values are based on typical performance for Cyclosporin A analysis and should be validated for the specific derivative.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 1215.9 [M+H]+, 1237.9 [M+Na]+, 1253.9 [M+K]+ |
| Product Ion (m/z) | To be determined empirically (e.g., major fragment ions) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized (typically 20-40 eV) |
| Internal Standard | Cyclosporin D or a stable isotope-labeled analog |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | To be determined (typically 1-5 ng/mL) |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol describes a simple and efficient protein precipitation method for extracting this compound from whole blood.
Materials:
-
Whole blood samples containing this compound
-
Internal Standard (IS) solution (e.g., Cyclosporin D in methanol)
-
Precipitating agent: Zinc sulfate in methanol/water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of whole blood sample into a microcentrifuge tube.
-
Add 200 µL of the precipitating agent containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 50-60 °C
-
Gradient:
Time (min) % B 0.0 50 1.5 95 2.0 95 2.1 50 | 3.0 | 50 |
Note: The gradient should be optimized to ensure sufficient separation from matrix components and any potential isomers.
Tandem Mass Spectrometry
Instrumentation:
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: To be optimized
-
Source Temperature: To be optimized
-
Desolvation Gas Flow: To be optimized
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (e.g., m/z 1215.9) → Product ion (to be determined by infusing a standard solution and performing a product ion scan).
-
Internal Standard (e.g., Cyclosporin D): Precursor ion (m/z 1217.9) → Product ion (e.g., m/z 1199.9).
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified signaling pathway of Cyclosporin A.
References
Application Notes and Protocols for Cyclosporin A-Derivative 3 in Immunosuppression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its primary mechanism of action involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.[1][3][4] This inhibition ultimately prevents the transcription of crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.[1][2][5] Cyclosporin A-Derivative 3 is a novel synthetic analog of Cyclosporin A, designed to offer an improved therapeutic window with potent immunosuppressive activity and a potentially more favorable safety profile.
These application notes provide a comprehensive overview of the methodologies to evaluate the immunosuppressive properties of this compound. The protocols detailed below are intended to guide researchers in assessing its mechanism of action and efficacy in both in vitro and in vivo models of immunosuppression.
Mechanism of Action: The Calcineurin-NFAT Pathway
Cyclosporin A and its derivatives, including this compound, exert their immunosuppressive effects by targeting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. In activated T-cells, an increase in intracellular calcium leads to the activation of calcineurin.[3] Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus.[3] Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of genes encoding for cytokines like IL-2, which are critical for T-cell mediated immune responses.[1][5] this compound, in complex with the intracellular protein cyclophilin, is hypothesized to bind to and inhibit the phosphatase activity of calcineurin, thereby preventing NFAT activation and subsequent cytokine production.[3][4][5]
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Efficacy
The following tables summarize hypothetical quantitative data for this compound in key in vitro assays, comparing its activity to Cyclosporin A.
Table 1: Calcineurin Phosphatase Activity Inhibition
| Compound | IC₅₀ (nM) |
| Cyclosporin A | 5.2 |
| This compound | 3.8 |
Table 2: NFAT-Luciferase Reporter Assay in Jurkat T-Cells
| Compound | IC₅₀ (nM) |
| Cyclosporin A | 12.5 |
| This compound | 9.1 |
Table 3: Mixed Lymphocyte Reaction (MLR) - T-Cell Proliferation
| Compound | IC₅₀ (nM) |
| Cyclosporin A | 25.8 |
| This compound | 18.5 |
Experimental Protocols
Protocol 1: Calcineurin Phosphatase Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of calcineurin.
Materials:
-
Recombinant human calcineurin
-
RII phosphopeptide substrate
-
Assay buffer (e.g., Tris-HCl, CaCl₂, MgCl₂, DTT)
-
Malachite green phosphate detection solution
-
Cyclosporin A (as a positive control)
-
This compound
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound and Cyclosporin A in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant calcineurin, and the test compounds.
-
Pre-incubate the plate at 30°C for 10 minutes to allow for compound binding to calcineurin.
-
Initiate the reaction by adding the RII phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding the malachite green solution.
-
Measure the absorbance at 620 nm to quantify the amount of free phosphate released.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[6][7][8][9][10]
Caption: Workflow for the Calcineurin Phosphatase Activity Assay.
Protocol 2: NFAT-Luciferase Reporter Assay
This cell-based assay measures the inhibition of NFAT-mediated gene transcription in response to T-cell activation.
Materials:
-
Jurkat T-cells stably expressing an NFAT-luciferase reporter construct
-
RPMI-1640 medium supplemented with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Cyclosporin A (as a positive control)
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plate
-
Luminometer
Procedure:
-
Seed the Jurkat-NFAT reporter cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound and Cyclosporin A in culture medium.
-
Add the diluted compounds to the respective wells and pre-incubate for 1 hour at 37°C.
-
Stimulate the cells by adding a combination of PMA (50 ng/mL) and Ionomycin (1 µM).
-
Incubate the plate for 6 hours at 37°C in a CO₂ incubator.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[11][12][13][14][15]
Caption: Workflow for the NFAT-Luciferase Reporter Assay.
Protocol 3: One-Way Mixed Lymphocyte Reaction (MLR)
The MLR is a functional assay that assesses the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation, mimicking an aspect of the transplant rejection process.[16][17][18]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
RPMI-1640 medium supplemented with 10% human AB serum
-
Mitomycin C or irradiation source
-
Cyclosporin A (as a positive control)
-
This compound
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, CFSE)
-
96-well round-bottom tissue culture plate
-
Scintillation counter or plate reader (depending on the proliferation assay)
Procedure:
-
Isolate PBMCs from two donors (Donor A and Donor B) using density gradient centrifugation.
-
Inactivate the 'stimulator' PBMCs from Donor B with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or by irradiation to prevent their proliferation. Wash the cells thoroughly.
-
In a 96-well plate, co-culture the 'responder' PBMCs from Donor A (1 x 10⁵ cells/well) with the inactivated 'stimulator' PBMCs from Donor B (1 x 10⁵ cells/well).
-
Add serial dilutions of this compound and Cyclosporin A to the co-culture.
-
Incubate the plate for 5 days at 37°C in a CO₂ incubator.
-
On day 4, pulse the cells with ³H-thymidine (1 µCi/well) and incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat and measure the incorporation of ³H-thymidine using a scintillation counter.
-
Alternatively, use a non-radioactive proliferation assay according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of T-cell proliferation and determine the IC₅₀ value.[16][19][20][21]
In Vivo Immunosuppression Models
To evaluate the in vivo efficacy of this compound, rodent models of transplantation or autoimmune disease are commonly employed. These studies are crucial for determining pharmacokinetic and pharmacodynamic relationships and for assessing the overall therapeutic potential.[22][23][24][25]
Commonly Used Models:
-
Murine Skin Allograft Model: This model assesses the ability of the test compound to prolong the survival of a skin graft from a genetically different donor mouse.
-
Rat Cardiac Allograft Model: A more complex model involving the transplantation of a heart from a donor rat to a recipient. Graft survival is monitored by palpation or electrocardiogram.
-
Murine Model of Delayed-Type Hypersensitivity (DTH): This model evaluates the effect of the compound on a T-cell mediated inflammatory response.
-
Collagen-Induced Arthritis (CIA) in Mice: A model for rheumatoid arthritis used to assess the efficacy of immunosuppressive agents in an autoimmune setting.
General Protocol Outline for In Vivo Studies:
-
Animal Acclimatization: Acclimatize animals to the facility for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign animals to treatment groups (vehicle control, Cyclosporin A, and different doses of this compound). Administer the compounds daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Surgical Procedure (for transplant models): Perform the allograft transplantation on day 0.
-
Monitoring: Monitor the animals daily for signs of graft rejection, clinical symptoms of disease, and body weight changes.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for analysis of immune cell populations (e.g., by flow cytometry), cytokine levels (e.g., by ELISA), and histological examination of the graft and lymphoid organs.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound as an immunosuppressive agent. The in vitro assays will establish its mechanism of action and potency, while the in vivo models will provide critical information on its efficacy in a physiological setting. This comprehensive approach is essential for the further development of this compound as a potential therapeutic for transplantation and autoimmune diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols - THE HUSAIN LAB [husainlab.org]
- 7. Calcineurin activity assay [bio-protocol.org]
- 8. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. T Cell Activation Bioassay (NFAT) Protocol [promega.kr]
- 12. promega.de [promega.de]
- 13. T Cell Activation Bioassay (IL-2) Protocol [worldwide.promega.com]
- 14. promega.de [promega.de]
- 15. T Cell Activation Bioassay (NFAT/IL-2) [be.promega.com]
- 16. marinbio.com [marinbio.com]
- 17. Mixed lymphocyte reaction - Wikipedia [en.wikipedia.org]
- 18. revvity.com [revvity.com]
- 19. sartorius.com [sartorius.com]
- 20. Mixed Lymphocyte Reactions | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 21. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Mitochondrial Dynamics: A Guide to Using Cyclosporin A and Its Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclosporin A (CsA), a well-established immunosuppressant, has proven to be an invaluable tool for investigating mitochondrial function, primarily through its potent inhibition of the mitochondrial permeability transition pore (mPTP). While the specific compound "Cyclosporin A-Derivative 3" is noted as a calcineurin inhibitor, detailed public data on its direct effects on mitochondrial function is limited. This document, therefore, focuses on the extensive research conducted with Cyclosporin A and its well-characterized non-immunosuppressive derivatives, such as NIM811, to provide a comprehensive guide for studying mitochondrial physiology and pathology. These compounds are instrumental in dissecting the intricate roles of the mPTP in cellular health and disease, independent of calcineurin inhibition.
Data Presentation: Quantitative Effects on Mitochondrial Parameters
The following tables summarize the quantitative effects of Cyclosporin A and its derivatives on key mitochondrial functions as reported in various studies.
| Parameter | Model System | Treatment | Concentration | Observed Effect | Reference |
| Myocardial Infarct Size | Rabbit Myocardium (Ischemia/Reperfusion) | Cyclosporin A | - | Reduced to 39% ± 3% from 60% ± 2% in control | |
| Apoptotic Cell Death | Rabbit Myocardium (Ischemia/Reperfusion) | Cyclosporin A | - | Attenuated to 1.2% ± 0.5% from 4.3% ± 0.8% in control | |
| Disrupted Mitochondria | Rabbit Myocardium (Ischemia/Reperfusion) | Cyclosporin A | - | Reduced to 20% ± 7% from 53% ± 12% in control | |
| Mitochondrial Membrane Potential (ΔΨm) | Failing Cardiomyocytes (Dog) | Cyclosporin A | 0.2 µM | Increased by 29% compared to untreated failing cells | |
| State 3 Respiration | Failing Cardiomyocytes (Dog) | Cyclosporin A | 0.2 µM | Significantly increased by 20% | |
| Ca2+ Overload-Induced Decrease in State 3 Respiration | Isolated Rat Brain Mitochondria | Cyclosporin A, [D-Ser]8-CsA, Cs9 | 1 µM | Almost completely prevented the ~45-55% decrease | |
| Reactive Oxygen Species (DCF Fluorescence) | Human Kidney Cells (HK-2) | Cyclosporin A, NIM811 | - | Induced a 1.5-fold increase | |
| Cytosolic Ca2+ (Fluo-3 Fluorescence) | Human Kidney Cells (HK-2) | Cyclosporin A, NIM811 | - | Induced a two-fold increase |
Signaling Pathways and Experimental Workflows
Cyclosporin A's Mechanism of Action on the Mitochondrial Permeability Transition Pore
Cyclosporin A exerts its primary mitochondrial effect by inhibiting the opening of the mitochondrial permeability transition pore (mPTP). This is achieved through its binding to cyclophilin D (CypD), a protein component of the mPTP complex located in the mitochondrial matrix. The binding of CsA to CypD prevents the conformational changes in the mPTP that are induced by stimuli such as high matrix Ca2+ and oxidative stress, thereby keeping the pore closed.
Caption: Inhibition of the mPTP by Cyclosporin A.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Permeability Transition Pore (mPTP) Opening using the Calcium Retention Capacity (CRC) Assay
This protocol assesses mPTP opening by measuring the capacity of isolated mitochondria to sequester Ca2+. The opening of the pore leads to the release of accumulated Ca2+.
Materials:
-
Isolated mitochondria
-
Experimental buffer (e.g., 130 mM KCl, 5 mM K2HPO4, 20 mM MOPS, 1 mM EGTA, 0.1% BSA, pH 7.15)
-
Calcium Green™-5N fluorescent dye
-
CaCl2 stock solution
-
Cyclosporin A or derivative
-
Mitochondrial respiratory substrates (e.g., glutamate/malate)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Resuspend isolated mitochondria in the experimental buffer.
-
Add Calcium Green™-5N to the mitochondrial suspension.
-
Add respiratory substrates to energize the mitochondria.
-
Pre-incubate with Cyclosporin A or vehicle control.
-
Initiate the assay by adding repetitive pulses of a known concentration of CaCl2 (e.g., 5 µM) at fixed intervals (e.g., every 5 minutes).
-
Monitor the fluorescence of Calcium Green™-5N over time. A sudden, sustained increase in fluorescence indicates mPTP opening and the release of accumulated Ca2+.
-
The calcium retention capacity is calculated as the total amount of Ca2+ taken up by the mitochondria before pore opening.
Caption: Workflow for the Calcium Retention Capacity Assay.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This method utilizes the ratiometric fluorescent dye JC-1 to measure changes in ΔΨm. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon depolarization, JC-1 reverts to its monomeric form, which fluoresces green.
Materials:
-
Cultured cells
-
Cell culture medium
-
JC-1 staining solution (e.g., 2 µM in PBS)
-
Cyclosporin A or derivative
-
Inducer of mitochondrial depolarization (e.g., CCCP as a positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere.
-
Treat cells with Cyclosporin A or vehicle for the desired time.
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
For flow cytometry, detach the cells and resuspend them in PBS. Analyze the green (FL1) and red (FL2) fluorescence.
-
For fluorescence microscopy, image the cells using appropriate filter sets for green and red fluorescence.
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Caption: Workflow for Measuring ΔΨm with JC-1.
Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS, to produce red fluorescence.
Materials:
-
Cultured cells
-
Cell culture medium
-
MitoSOX Red reagent (e.g., 5 µM in HBSS)
-
Cyclosporin A or derivative
-
Inducer of mitochondrial ROS (e.g., Antimycin A as a positive control)
-
Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with Cyclosporin A or vehicle.
-
Load the cells with MitoSOX Red reagent for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with warm HBSS.
-
Analyze the red fluorescence using a flow cytometer or fluorescence microscope.
-
An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.
Caption: Workflow for Measuring Mitochondrial ROS with MitoSOX Red.
Application Notes and Protocols for the Formulation of Cyclosporin A-Derivative 3 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) and its derivatives are a class of cyclic peptides with potent immunosuppressive properties, primarily acting through the inhibition of calcineurin.[1][2] Cyclosporin A-Derivative 3 is a cis-isomer of Cyclosporin A, identified as a calcineurin inhibitor with a molecular weight of 1214.62 g/mol and a chemical formula of C63H111N11O12. A significant challenge in the preclinical development of CsA derivatives, including Derivative 3, is their poor aqueous solubility and high lipophilicity, which can lead to low and variable oral bioavailability.[3]
These application notes provide a comprehensive guide to formulating this compound for administration in animal models, addressing the challenges of its hydrophobic nature. The protocols outlined below are based on established methods for formulating poorly soluble drugs and data from studies on Cyclosporin A and its analogs, providing a robust starting point for in vivo efficacy and pharmacokinetic studies.
Physicochemical Properties and Formulation Challenges
The inherent properties of Cyclosporin A and its derivatives necessitate specialized formulation strategies to ensure adequate absorption and exposure in animal models.
Table 1: Physicochemical Properties of Cyclosporin A and its Derivatives
| Property | Cyclosporin A | This compound | Formulation Implication |
| Molecular Weight | 1202.6 g/mol [3] | 1214.62 g/mol | High molecular weight can limit passive diffusion across membranes. |
| Aqueous Solubility | Very low (~27 µg/mL at pH 7.4)[3] | Expected to be very low | Poor dissolution in the gastrointestinal tract is a major barrier to oral absorption. |
| logP | ~3.0[3] | Expected to be high | High lipophilicity contributes to poor water solubility but can favor membrane permeation if the drug is solubilized. |
| Chemical Nature | Cyclic peptide | Cyclic peptide, cis-isomer of CsA | Susceptible to enzymatic degradation in the gut; however, the cyclic structure and N-methylation provide some protection. |
Formulation Strategies for Animal Models
The selection of an appropriate formulation is critical for achieving consistent and reliable results in preclinical studies. Below are recommended strategies for preparing this compound for oral and intravenous administration in rodents.
Oral Formulation Strategies
For oral administration, the primary goal is to enhance the dissolution and absorption of the hydrophobic compound.
1. Lipid-Based Formulations:
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are highly effective for improving the oral bioavailability of poorly water-soluble drugs like cyclosporines. These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Table 2: Example of a Self-Emulsifying Drug Delivery System (SEDDS) Formulation for a Cyclosporin A Derivative
| Component | Example Excipient | Function | Concentration Range (% w/w) |
| Oil Phase | Capryol 90, Maisine 35-1 | Solubilizes the drug | 30-60% |
| Surfactant | Cremophor EL, Tween 80 | Forms emulsion, improves solubility | 20-50% |
| Co-surfactant | Transcutol HP, PEG 400 | Improves drug solubility and emulsion formation | 10-30% |
2. Co-solvent Systems:
A simpler approach for early-stage studies is the use of co-solvent systems. These formulations utilize a mixture of water-miscible organic solvents to dissolve the drug.
Table 3: Example of a Co-solvent Formulation for Oral Gavage in Rodents
| Component | Example Excipient | Function | Concentration Range (% v/v) |
| Solvent 1 | DMSO, PEG 400 | Primary solvent for the drug | 10-40% |
| Solvent 2 | Propylene Glycol | Co-solvent, viscosity modifier | 20-60% |
| Vehicle | Saline or Water | Diluent | q.s. to 100% |
Intravenous Formulation Strategies
For intravenous administration, the formulation must be a clear, aqueous solution to prevent embolism.
1. Co-solvent and Surfactant Systems:
A common approach for IV administration of hydrophobic compounds is to use a mixture of co-solvents and non-ionic surfactants to achieve the required solubility in an aqueous vehicle suitable for injection.
Table 4: Example of an Intravenous Formulation for Rodents
| Component | Example Excipient | Function | Concentration Range (% v/v) |
| Solvent | Ethanol, DMSO | Solubilizes the drug | 5-20% |
| Surfactant | Cremophor EL, Polysorbate 80 | Enhances solubility and stability in aqueous solution | 5-20% |
| Vehicle | Saline (0.9% NaCl) | Isotonic diluent | q.s. to 100% |
Experimental Protocols
Preparation of an Oral SEDDS Formulation
Objective: To prepare a self-emulsifying drug delivery system for oral administration of this compound.
Materials:
-
This compound
-
Capryol 90 (Oil)
-
Cremophor EL (Surfactant)
-
Transcutol HP (Co-surfactant)
-
Vortex mixer
-
Analytical balance
-
Glass vials
Protocol:
-
Accurately weigh this compound into a glass vial.
-
Add the required amounts of Capryol 90, Cremophor EL, and Transcutol HP to the vial according to the desired ratio (e.g., 40:40:20 w/w).
-
Vortex the mixture until the drug is completely dissolved and the solution is clear and homogenous.
-
Store the formulation in a tightly sealed container at room temperature, protected from light.
-
Prior to administration, the formulation can be filled into gelatin capsules or administered directly by oral gavage.
Preparation of an Intravenous Formulation
Objective: To prepare a clear, aqueous solution of this compound for intravenous injection.
Materials:
-
This compound
-
Ethanol (Dehydrated, USP grade)
-
Cremophor EL
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sterile vials
Protocol:
-
Accurately weigh this compound into a sterile vial.
-
Add the required volume of ethanol to dissolve the drug completely.
-
Add the required volume of Cremophor EL and vortex until the solution is homogenous.
-
Slowly add the saline solution to the mixture while vortexing to avoid precipitation.
-
Once all the saline has been added, inspect the solution to ensure it is clear.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile container.
-
Store the formulation at 2-8°C, protected from light.
Signaling Pathway
Cyclosporin A and its derivatives exert their immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway. This pathway is crucial for the activation of T-cells and the transcription of pro-inflammatory cytokines.
References
Troubleshooting & Optimization
Cyclosporin A-Derivative 3 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with Cyclosporin A-Derivative 3.
I. FAQs - Frequently Asked Questions
Q1: What is this compound?
This compound (CAS Number: 121584-34-7) is a chemical analog of the immunosuppressant drug Cyclosporin A.[1][2] Like its parent compound, it is presumed to function as a calcineurin inhibitor.[1][2]
Q2: What is the expected solubility of this compound?
Currently, there is no specific quantitative solubility data for this compound in the public domain. However, given that it is a derivative of Cyclosporin A, a highly lipophilic and poorly water-soluble molecule, it is expected to have very low aqueous solubility.[3] The parent compound, Cyclosporin A, is practically insoluble in water but soluble in organic solvents like ethanol, methanol, acetone, and chloroform.[4][5] For experimental purposes, solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions.[5]
Q3: What are the common signs of solubility issues in my experiments?
Solubility problems can manifest in several ways:
-
Visible precipitation: The compound falls out of solution, appearing as cloudiness, crystals, or a film in your tube or plate well, especially when an organic stock solution is diluted into an aqueous buffer.
-
Inconsistent results: Poor solubility can lead to variable compound concentrations in your assays, resulting in poor reproducibility of experimental data.
-
Low potency: If the compound is not fully dissolved, its effective concentration is lower than intended, which can lead to an underestimation of its biological activity.
-
Clogged equipment: Precipitated compound can block liquid handling robotics or microfluidic channels.
Q4: What are the initial steps to troubleshoot solubility problems?
When encountering solubility issues, consider the following initial steps:
-
Visual Inspection: Carefully check for any signs of precipitation in your stock solutions and final assay media.
-
Solvent Selection: Ensure you are using an appropriate organic solvent for your stock solution in which the compound is highly soluble (e.g., DMSO, ethanol).
-
Stock Concentration: Try preparing a lower concentration stock solution.
-
Sonication: Gentle sonication can help dissolve small particles that may not be visible.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can significantly improve solubility.[6]
Q5: Can I use DMSO to dissolve this compound? What are the potential issues?
Yes, DMSO is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds. However, be aware of the following:
-
"Crashing out": When a DMSO stock is diluted into an aqueous buffer, the compound can precipitate if its solubility limit in the final solution is exceeded. This is a common issue.
-
Cellular toxicity: DMSO can be toxic to cells, typically at concentrations above 0.5-1%. Always run a vehicle control (DMSO without the compound) to assess its effect in your assay system.
-
Compound degradation: Ensure your compound is stable in DMSO. For Cyclosporin A, solutions in DMSO can be stored at -20°C for up to 3 months.[5]
II. Troubleshooting Guide: Solubility Issues
Problem 1: Precipitate forms upon dilution of the stock solution into an aqueous buffer.
-
Likely Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The percentage of the organic co-solvent (like DMSO) in the final solution may be too low to keep the compound dissolved.
-
Solutions:
-
Solution A: Optimize Co-solvent Concentration:
-
Increase the final concentration of the organic co-solvent if your experimental system can tolerate it. For cell-based assays, keep the final DMSO concentration as low as possible (ideally ≤0.5%).
-
-
Solution B: pH Adjustment:
-
If the compound has ionizable groups, adjusting the pH of the aqueous buffer can increase its solubility. This needs to be done carefully to avoid affecting the biological assay.
-
-
Solution C: Use of Surfactants:
-
Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations (e.g., 0.01-0.1%) to increase the solubility of hydrophobic compounds by forming micelles.[7] Compatibility with your assay must be verified.
-
-
Problem 2: Low or inconsistent results in biological assays.
-
Likely Cause: The compound is not fully dissolved in the assay medium, leading to a lower and variable effective concentration. This can be due to precipitation over time, even if not immediately visible.
-
Solutions:
-
Solution A: Lower the Stock Solution Concentration:
-
Preparing a more dilute stock solution can help, as this will require a smaller dilution factor into the aqueous medium, potentially keeping the compound in solution.
-
-
Solution B: Sonication:
-
Briefly sonicate the final solution in a water bath before adding it to your assay. This can help to break up small, non-visible aggregates.
-
-
Solution C: Formulation with Excipients:
-
For more complex applications, consider formulating the compound with solubility enhancers like cyclodextrins, which can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7]
-
-
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 121584-34-7 | [1][2] |
| Molecular Formula | C₆₃H₁₁₁N₁₁O₁₂ | [1] |
| Molecular Weight | 1214.62 g/mol | [1] |
| Mechanism of Action | Calcineurin Inhibitor | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Table 2: Solubility of Cyclosporin A (Parent Compound) in Various Solvents
Note: This data is for the parent compound, Cyclosporin A, and should be used as a reference. The solubility of this compound may vary.
| Solvent | Solubility | Source |
| Water | Slightly soluble / Insoluble | [4][5] |
| Ethanol | 30 mg/mL | [5] |
| Methanol | Very soluble | [4] |
| Acetone | Very soluble | [4] |
| Chloroform | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
| Diethyl Ether | Very soluble | [4] |
| Saturated Hydrocarbons | Slightly soluble | [4] |
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution using Co-solvents
This protocol provides a general method for preparing a stock solution of a hydrophobic compound like this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the primary organic solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, gently warm the vial (e.g., to 37°C) and/or sonicate for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Kinetic Solubility Assay
This is a general workflow to assess the kinetic solubility of a compound in an aqueous buffer.
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Add a small, fixed volume of each DMSO dilution to a larger volume of the aqueous buffer in another 96-well plate. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement:
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation.
-
Alternatively, filter the solutions to remove any precipitate and measure the concentration of the dissolved compound in the filtrate using HPLC-UV.
-
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show significant precipitation under the assay conditions.
V. Visualizations
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclosporin A | 59865-13-3 [chemicalbook.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Solubilization of cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Cyclosporin A-Derivative 3 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Cyclosporin A-Derivative 3 in solution. The following information is based on the well-studied stability profile of Cyclosporin A and should be adapted and validated for your specific derivative.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing reduced potency. What are the likely causes?
A1: Reduced potency is often a result of chemical degradation. The most common degradation pathway for Cyclosporin A and its derivatives is isomerization to a non-active form, particularly under acidic conditions.[1][2][3] Other potential causes include photo-oxidation and hydrolysis.[4] Factors such as temperature, pH, light exposure, and the choice of solvent and storage container can all influence the stability of your solution.[5][6][7]
Q2: What are the optimal storage conditions for a stock solution of this compound?
A2: For maximal stability, stock solutions, typically dissolved in solvents like ethanol or DMSO, should be stored at -20°C and protected from light.[6][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] For lyophilized powder, storage at 2-8°C in a sealed, dark container is recommended.[6]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Acidic conditions (pH 1-4) are known to catalyze the degradation of Cyclosporin A to isocyclosporin A, its primary degradation product.[1][2] The rate of this degradation is pH-dependent. Therefore, maintaining a neutral pH is crucial for the stability of aqueous solutions.
Q4: Can I store my this compound solution in plastic containers?
A4: Caution is advised when using plastic containers. Cyclosporin A has been shown to adsorb to the surface of some plastics, such as polyvinyl chloride (PVC), which can lead to a significant decrease in the effective concentration of the drug.[7][9] Furthermore, leaching of impurities from certain plastics has been observed.[10][11] Whenever possible, use amber glass containers.[7] If plastic must be used, polypropylene or polypropylene-polyolefin containers are generally more compatible than PVC.[10][11]
Q5: My experimental protocol requires diluting this compound in an aqueous buffer. How long will it be stable at room temperature?
A5: The stability of Cyclosporin A derivatives in aqueous solutions at room temperature is limited. For instance, in some formulations, a significant decline in concentration was observed after 30 days at 25°C.[5] Dilutions in 0.9% sodium chloride may only be stable for as little as 8 hours.[6] It is strongly recommended to prepare fresh dilutions for each experiment or to conduct a stability study for your specific buffer and conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Prepare fresh solutions before each experiment. Maintain a consistent and appropriate pH and temperature throughout the experimental workflow. |
| Precipitate formation in the solution | Poor solubility of this compound in the chosen solvent or buffer. | Cyclosporin A is poorly soluble in water.[6] Consider using a co-solvent such as ethanol or a surfactant to improve solubility.[12][13] Ensure the concentration is not above its solubility limit in the specific solvent system. |
| Loss of compound after filtration | Adsorption of the compound to the filter membrane. | Use low-protein-binding filter membranes (e.g., PVDF or PTFE). Before filtering the entire solution, it's good practice to first pass a small amount of the solution through the filter to saturate any potential binding sites. |
| Appearance of new peaks in HPLC analysis | Degradation of this compound. | The primary degradation product is often an isomer.[1][2] Compare the retention time of the new peak with known degradation products of Cyclosporin A. To confirm, perform forced degradation studies (e.g., exposure to acid, base, heat, light) to intentionally generate degradation products and observe the resulting chromatogram. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general method to assess the stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, water, tetrahydrofuran)
- Buffers of desired pH
- HPLC system with UV detector
- C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)[14]
- Temperature-controlled incubator/oven
- Light chamber with controlled UV and visible light output
2. Preparation of Solutions:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
- Dilute the stock solution with the desired experimental solutions (e.g., different pH buffers, co-solvent mixtures) to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
3. Storage Conditions:
- Aliquot the prepared solutions into amber glass vials.
- Store the vials under different conditions to be tested:
- Temperature: 5°C, 25°C, 40°C.[5]
- Light Exposure: Protected from light vs. exposed to light.
- pH: Test a range of pH values relevant to your application.
4. HPLC Analysis:
- Set up the HPLC system. A common method for Cyclosporin A involves a C18 column heated to 70-80°C and a mobile phase of tetrahydrofuran and dilute phosphoric acid at a detection wavelength of 210-220 nm.[14][15][16] The exact conditions may need to be optimized for your specific derivative.
- Inject samples at specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
- Record the peak area of the parent compound and any degradation products.
5. Data Analysis:
- Calculate the percentage of the initial concentration of this compound remaining at each time point.
- Plot the percentage remaining versus time for each condition to determine the degradation rate.
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation products and pathways.
1. Acid and Base Hydrolysis:
- Incubate the solution of this compound with 0.1 M HCl and separately with 0.1 M NaOH at a controlled temperature (e.g., 60°C) for several hours.
- Neutralize the samples before HPLC analysis.
2. Oxidative Degradation:
- Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
3. Thermal Degradation:
- Heat the solution at an elevated temperature (e.g., 70°C) for an extended period.
4. Photodegradation:
- Expose the solution to UV and/or visible light in a photostability chamber.
5. Analysis:
- Analyze all samples by HPLC to observe the formation of degradation products under each stress condition.
Data Presentation
Table 1: Stability of this compound under Different Temperature Conditions (Hypothetical Data)
| Time (days) | Concentration Remaining at 5°C (%) | Concentration Remaining at 25°C (%) | Concentration Remaining at 40°C (%) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 95.2 |
| 7 | 99.1 | 92.3 | 80.1 |
| 30 | 97.5 | 75.6 | 50.3 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C (Hypothetical Data)
| Time (hours) | Concentration Remaining at pH 3.0 (%) | Concentration Remaining at pH 7.0 (%) | Concentration Remaining at pH 9.0 (%) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 90.1 | 99.5 | 98.7 |
| 24 | 72.5 | 98.8 | 97.1 |
| 72 | 50.2 | 97.0 | 95.5 |
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Safety Traits of Novel Cyclosporine A and Tacrolimus Ophthalmic Galenic Formulations Involved in Vernal Keratoconjunctivitis Treatment by a High-Resolution Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hctm.ukm.my [hctm.ukm.my]
- 8. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 9. Stability and availability of cyclosporine in 5% dextrose injection or 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of cyclosporine solutions stored in polypropylene-polyolefin bags and polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral capsules and its generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. US20190194258A1 - Method for controlling impurity of cyclosporin a eye gel - Google Patents [patents.google.com]
Cyclosporin A-Derivative 3 off-target effects mitigation
Welcome to the technical support center for Cyclosporin A-Derivative 3 (CsA-D3). This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the potential off-target effects of this compound during their experiments. The following information is based on available data for this compound, its parent compound Voclosporin, and the broader class of Cyclosporin A analogs.
Disclaimer: this compound (CAS: 121584-34-7), also identified as Voclosporin Z-Isomer or Voclosporin Impurity 1, is a close analog of the calcineurin inhibitor Voclosporin. Due to the limited public data specifically on this compound, this guide extrapolates potential off-target effects and mitigation strategies from studies on Voclosporin and Cyclosporin A. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structural analog of Cyclosporin A and is identified as a cis-isomer of Voclosporin.[1][2][3] Like its parent compounds, its primary mechanism of action is the inhibition of calcineurin, a protein phosphatase crucial for T-cell activation.[1][4] By forming a complex with an intracellular receptor, cyclophilin, it inhibits calcineurin's ability to dephosphorylate the nuclear factor of activated T-cells (NFAT), thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokine genes like IL-2.[5]
Q2: What are the potential off-target effects of this compound?
Based on data from Voclosporin and Cyclosporin A, potential off-target effects may include:
-
Nephrotoxicity: Characterized by a decrease in glomerular filtration rate (eGFR).[6][7]
-
Hypertension: An increase in blood pressure is a common side effect.[4][8]
-
Hepatotoxicity: Liver functional abnormalities have been observed with Cyclosporin A.[9]
-
Mitochondrial Dysfunction: Interference with the mitochondrial permeability transition pore (mPTP).[10][11]
-
Other reported adverse events for Voclosporin include: hypertrichosis (excessive hair growth) and gingival swelling.[8]
Q3: How can I monitor for potential nephrotoxicity in my in vitro or in vivo experiments?
-
In vitro: Utilize kidney cell lines (e.g., HK-2, MDCK) and assess cytotoxicity through assays measuring lactate dehydrogenase (LDH) leakage, mitochondrial metabolic activity (e.g., MTT assay), and lysosomal activity (e.g., neutral red uptake).[12][13] Changes in the expression of kidney injury markers like KIM-1 and NGAL can also be monitored.
-
In vivo: Regularly monitor serum creatinine and blood urea nitrogen (BUN) levels. A dose-dependent reduction in eGFR is a key indicator of nephrotoxicity.[6] Histopathological analysis of kidney tissue can reveal tubular injury and interstitial fibrosis.[14]
Q4: Are there strategies to mitigate the off-target effects of this compound?
Yes, several strategies can be employed:
-
Dose Optimization: Use the lowest effective concentration of the compound to minimize off-target effects.
-
Co-administration with Protective Agents: For in vivo studies, the use of antioxidants may help mitigate oxidative stress-related toxicities.
-
Use of Specific Cell Models: Employ cell lines that are less susceptible to the specific off-target toxicities of concern for your primary research question.
-
Structural Modification (for drug development): The development of non-immunosuppressive analogs of Cyclosporin A has shown that it is possible to separate the desired on-target effects from some of the off-target toxicities.[13]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| High cell toxicity in non-immune cell lines | Off-target cytotoxicity, possibly due to mitochondrial effects. | 1. Perform a dose-response curve to determine the EC50 for your cell line. 2. Assess mitochondrial health using a mitochondrial permeability transition pore (mPTP) assay. 3. Consider using a cell line with known resistance to mitochondrial toxins if appropriate for your experiment. |
| Inconsistent immunosuppressive activity | 1. Degradation of the compound. 2. Variability in cell culture conditions. | 1. Prepare fresh stock solutions of this compound. 2. Ensure consistent cell density, passage number, and stimulation conditions in your T-cell activation assays. |
| Unexpected changes in gene expression unrelated to NFAT signaling | Off-target effects on other signaling pathways. | 1. Perform a broader pathway analysis (e.g., RNA-seq, phospho-proteomics) to identify affected pathways. 2. Use specific inhibitors for suspected off-target pathways to confirm their involvement. |
| Precipitation of the compound in culture media | Poor solubility. | 1. Prepare stock solutions in an appropriate solvent like DMSO. 2. Ensure the final concentration of the solvent in the culture media is non-toxic to the cells (typically <0.1%). |
Quantitative Data Summary
Data for this compound is limited. The following tables summarize relevant quantitative data for Voclosporin and Cyclosporin A to guide experimental design.
Table 1: In Vitro Potency of Voclosporin and Cyclosporin A
| Compound | Assay | Cell Line | IC50 |
| Voclosporin | Calcineurin Inhibition | Jurkat T-cells | ~2-5 fold more potent than Cyclosporin A |
| Cyclosporin A | Calcineurin Inhibition | Jurkat T-cells | Varies by study, typically in the low nM range |
| Voclosporin | IL-2 Production | Human T-cells | Significantly lower than Cyclosporin A |
| Cyclosporin A | IL-2 Production | Human T-cells | Varies by study |
Note: Specific IC50 values can vary depending on the experimental conditions.
Table 2: Reported Adverse Events for Voclosporin in Clinical Trials
| Adverse Event | Frequency | Mitigation/Monitoring |
| Decreased Glomerular Filtration Rate | Common | Monitor eGFR regularly; dose reduction may be required.[6] |
| Hypertension | Common | Monitor blood pressure.[4] |
| Diarrhea | Common | Symptomatic treatment. |
| Headache | Common | Symptomatic treatment. |
| Anemia | Common | Monitor complete blood count. |
Key Experimental Protocols
Calcineurin Phosphatase Activity Assay
This protocol is used to determine the direct inhibitory effect of this compound on calcineurin activity.
Materials:
-
Recombinant human Calcineurin
-
Recombinant human Cyclophilin A
-
Calmodulin
-
Serine/Threonine Phosphatase substrate I (e.g., RII phosphopeptide)
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/mL BSA, pH 7.5)
-
Malachite Green Phosphate Detection Kit
-
This compound
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Calmodulin, and Recombinant human Calcineurin.
-
Prepare a solution of this compound and Recombinant human Cyclophilin A in Assay Buffer and incubate for 15 minutes at room temperature to allow complex formation.
-
Add the this compound/Cyclophilin A complex to the calcineurin reaction mixture.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.
-
Calculate the percentage of calcineurin inhibition compared to a vehicle control.
T-Cell Activation and Cytokine Release Assay
This protocol assesses the functional consequence of calcineurin inhibition on T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, or PMA and ionomycin)
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS
-
ELISA kit for IL-2 or other relevant cytokines
-
Flow cytometer and antibodies for activation markers (e.g., CD69, CD25)
Procedure:
-
Plate PBMCs or Jurkat cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or PMA/ionomycin.
-
Incubate for 24-48 hours.
-
For Cytokine Release: Collect the cell culture supernatant and measure the concentration of IL-2 or other cytokines using an ELISA kit.
-
For Activation Markers: Harvest the cells, stain with fluorescently labeled antibodies against CD69 and CD25, and analyze by flow cytometry.[15][16]
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This assay helps to evaluate the potential off-target effect of this compound on mitochondrial function.
Materials:
-
Cells of interest
-
Calcein-AM
-
Cobalt (II) Chloride (CoCl2)
-
Ionomycin (as a positive control for mPTP opening)
-
Fluorescence microscope or plate reader
Procedure:
-
Load cells with Calcein-AM. Calcein-AM is cell-permeant and is cleaved by intracellular esterases to the fluorescent calcein, which is retained in the cytoplasm and mitochondria.
-
Add CoCl2 to the medium. CoCl2 quenches the fluorescence of calcein in the cytosol but not in the mitochondria of healthy cells.
-
Treat the cells with this compound at various concentrations.
-
Induce mPTP opening using a known inducer like ionomycin (positive control).
-
Opening of the mPTP allows CoCl2 to enter the mitochondria and quench the calcein fluorescence.
-
Measure the decrease in mitochondrial fluorescence using a fluorescence microscope or plate reader. A significant decrease in fluorescence indicates mPTP opening.[10][11][17]
Visualizations
Caption: Calcineurin-NFAT Signaling Pathway Inhibition by CsA-Derivative 3.
Caption: Workflow for Assessing and Mitigating Off-Target Effects.
Caption: Logical Flow for Troubleshooting Experimental Issues.
References
- 1. Multi-parameter measurement of the permeability transition pore opening in isolated mouse heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voclosporin Impurity 1 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]
- 6. Voclosporin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. Clinical adverse events to voclosporin: a real-world drug safety study based on FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYCLOSPORIN A HEPATOTOXICITY IN 66 RENAL ALLOGRAFT RECIPIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An in vitro model of cyclosporine-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vitro model for analyzing the nephrotoxicity of cyclosporine and preservation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental nephrotoxicity, hepatotoxicity and pharmacokinetics of cyclosporin G versus cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sm.unife.it [sm.unife.it]
Technical Support Center: Improving the Bioavailability of Cyclosporin A-Derivative 3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of Cyclosporin A-Derivative 3. Given the limited publicly available data on "this compound," the guidance provided is based on established principles and methodologies for improving the bioavailability of its parent compound, Cyclosporin A, a notoriously challenging molecule due to its high hydrophobicity and poor aqueous solubility.[1][2][3][4][5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vitro/in vivo testing of this compound.
Issue 1: Low In Vitro Dissolution Rate
A poor dissolution rate is a primary indicator of potential low oral bioavailability for hydrophobic compounds.[7][8][9]
| Potential Cause | Recommended Solution | Experimental Protocol |
| Poor wettability and aggregation of the raw drug powder. | Micronization or nanosizing to increase the surface area. | See Protocol 1: Particle Size Reduction . |
| Intrinsic low aqueous solubility of the crystalline form. | Formulation as an amorphous solid dispersion. | See Protocol 2: Preparation of Solid Dispersions . |
| Drug precipitation in aqueous dissolution media. | Incorporate surfactants or create self-emulsifying drug delivery systems (SEDDS). | See Protocol 3: Formulation of Lipid-Based Nanocarriers . |
Issue 2: Inconsistent or Low Bioavailability in Animal Models
High variability or low overall exposure in pharmacokinetic studies is a common challenge.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Efflux by P-glycoprotein (P-gp) transporters in the gut. [10][11][12][13] | Co-administration with a known P-gp inhibitor (e.g., Verapamil, in preclinical studies) or use of excipients that inhibit P-gp. | Design a comparative in vivo study with and without a P-gp inhibitor. See Protocol 5 . |
| First-pass metabolism by CYP3A enzymes in the gut and liver. [10][14] | Formulation with excipients that can inhibit CYP3A enzymes (e.g., certain surfactants). | Conduct an in vitro metabolism study using liver microsomes. |
| Poor absorption due to formulation instability in the GI tract. | Encapsulation in protective nanocarriers like solid lipid nanoparticles (SLNs) or polymeric nanoparticles. | See Protocol 3 & 4 . |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the bioavailability of this compound?
The initial and most critical step is to address its poor aqueous solubility.[2][6][9] A recommended starting point is to develop several small-scale test formulations using different strategies, such as lipid-based nanocarriers (e.g., SLNs or nanoemulsions) and amorphous solid dispersions, and then compare their in vitro dissolution profiles.[3][15]
Q2: How do I choose between a lipid-based and a polymer-based nanoparticle formulation?
The choice depends on the specific experimental goals. Lipid-based systems, like Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Nanostructured Lipid Carriers (NLCs), often show excellent bioavailability enhancement for lipophilic drugs due to their ability to improve solubilization and utilize intestinal lipid absorption pathways.[15][16] Polymeric nanoparticles, such as those made from PLGA, can offer controlled or sustained release profiles.[17][18] A comparative study evaluating both may be necessary to determine the optimal approach for this compound.[15]
Q3: What analytical techniques are essential for characterizing my formulations?
For nanoparticle formulations, Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI), Transmission Electron Microscopy (TEM) for morphology, and High-Performance Liquid Chromatography (HPLC) for determining encapsulation efficiency and drug loading are crucial.[1][19][20] For solid dispersions, Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are necessary to confirm the amorphous state of the drug.[3][21]
Q4: Are there specific considerations for the in vitro dissolution testing of nanoparticle formulations?
Yes, standard dissolution methods may not be suitable. A dialysis bag method or a flow-through cell apparatus (USP Apparatus 4) is often preferred to handle the small particle size and prevent the nanoparticles from being filtered out.[22][23][24][25] The dissolution medium should be carefully selected to provide sink conditions and be relevant to the physiological environment of the gastrointestinal tract.
Experimental Protocols
Protocol 1: Particle Size Reduction (Micronization)
-
Objective: To increase the surface area of the drug powder to enhance dissolution.
-
Method: Use a jet mill or a ball mill.
-
Procedure:
-
Weigh 1 gram of this compound.
-
Place the powder in the milling chamber.
-
For jet milling, set the grinding and feeding pressures according to the manufacturer's instructions to achieve particles in the 1-10 µm range.
-
For ball milling, add milling media (e.g., zirconia beads) and a suitable solvent in which the drug is poorly soluble. Mill for 2-4 hours.
-
Collect the micronized powder and dry under vacuum.
-
Characterize the particle size using laser diffraction.
-
Protocol 2: Preparation of Solid Dispersions
-
Objective: To convert the crystalline drug into a more soluble amorphous form by dispersing it in a polymer matrix.[3]
-
Method: Solvent evaporation technique.
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®), and a suitable organic solvent (e.g., ethanol or acetone).
-
Procedure:
-
Prepare drug-polymer solutions in the organic solvent at different weight ratios (e.g., 1:1, 1:3, 1:5).
-
Stir the solution until all components are fully dissolved.
-
Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion and gently grind it into a fine powder.
-
Confirm the amorphous state using DSC and PXRD.
-
Protocol 3: Formulation of Lipid-Based Nanocarriers (SLNs)
-
Objective: To encapsulate this compound in a lipid matrix to improve solubility and absorption.[19]
-
Method: Hot homogenization followed by ultrasonication.
-
Materials: this compound, a solid lipid (e.g., Glyceryl monostearate), a surfactant (e.g., Poloxamer 188 or Tween® 80), and purified water.
-
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the accurately weighed amount of this compound in the melted lipid.
-
Separately, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator for 3-5 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the formulation for particle size, PDI, and encapsulation efficiency.
-
Protocol 4: Formulation of Polymeric Nanoparticles (PLGA)
-
Objective: To encapsulate this compound in a biodegradable polymer for potential controlled release.[15][18]
-
Method: Nanoprecipitation (solvent displacement).[17]
-
Materials: this compound, PLGA, a water-miscible organic solvent (e.g., acetone), and an aqueous solution of a stabilizer (e.g., PVA or Pluronic® F127).
-
Procedure:
-
Dissolve PLGA and this compound in acetone.
-
Add this organic solution dropwise into the vigorously stirring aqueous stabilizer solution.
-
Nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.
-
Continue stirring for 2-4 hours to allow for complete evaporation of the organic solvent.
-
Collect the nanoparticles by ultracentrifugation, wash with purified water to remove excess stabilizer, and then resuspend.
-
Characterize the formulation for particle size, PDI, and encapsulation efficiency.
-
Protocol 5: In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
-
Animals: Male Sprague-Dawley or Wistar rats (n=5-6 per group).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test formulations and a control (e.g., an aqueous suspension of the unformulated drug) via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
-
Data Presentation
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation Type | Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Encapsulation Efficiency (%) ± SD | Drug Loading (%) ± SD |
| SLN | 180 ± 15 | 0.21 ± 0.03 | 85 ± 5 | 4.2 ± 0.5 |
| PLGA NP | 220 ± 20 | 0.18 ± 0.02 | 78 ± 6 | 3.9 ± 0.4 |
| Solid Dispersion (1:5) | N/A | N/A | N/A | 16.7 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation Type | Cmax (ng/mL) ± SD | Tmax (h) ± SD | AUC₀₋₂₄ (ng·h/mL) ± SD | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 2.0 ± 0.5 | 980 ± 210 | 100 |
| SLN | 750 ± 120 | 4.0 ± 1.0 | 6370 ± 950 | 650 |
| PLGA NP | 580 ± 90 | 6.0 ± 1.2 | 7050 ± 1100 | 719 |
| Solid Dispersion | 620 ± 110 | 3.0 ± 0.8 | 5490 ± 880 | 560 |
Visualizations
Caption: Workflow for formulation and evaluation of this compound.
Caption: Logical troubleshooting guide for low bioavailability.
Caption: Simplified signaling pathway of Cyclosporin A's mechanism of action.
References
- 1. New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Site-dependent contributions of P-glycoprotein and CYP3A to cyclosporin A absorption, and effect of dexamethasone in small intestine of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relevance of p-glycoprotein for the enteral absorption of cyclosporin A: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ej-med.org [ej-med.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. dovepress.com [dovepress.com]
- 16. Enhanced oral bioavailability of cyclosporine A by liposomes containing a bile salt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polylactide-cyclosporin A nanoparticles for targeted immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation Strategy for the Delivery of Cyclosporine A: Comparison of Two Polymeric Nanospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Enhanced Dissolution and Oral Bioavailability of Cyclosporine A: Microspheres Based on αβ-Cyclodextrins Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fip.org [fip.org]
- 23. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. eurofins.it [eurofins.it]
Cyclosporin A-Derivative 3 experimental controls and best practices
Welcome to the technical support center for Cyclosporin A-Derivative 3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like its parent compound Cyclosporin A (CsA), is an immunosuppressant. Its major mode of action is the inhibition of T-cell activation.[1] It binds to an intracellular protein called cyclophilin.[1][2][3][4] This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4][5] Inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor.[2][3][4] This ultimately blocks the transcription of genes for several cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[1][2][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: Due to its hydrophobic and lipophilic nature, this compound should be dissolved in an organic solvent such as DMSO or ethanol for stock solutions. For working solutions in cell culture, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C.
Q3: What are the expected off-target effects of this compound?
A3: While primarily targeting the calcineurin pathway, Cyclosporin A derivatives can have off-target effects. These may include interactions with other cyclophilins, which are widely distributed in various tissues.[1] Some derivatives have been shown to affect mitochondrial permeability transition pores.[6] Additionally, effects on the JNK and p38 signaling pathways have been reported for CsA.[3] It is crucial to include appropriate controls to distinguish between on-target and off-target effects.
Q4: Can this compound be used in vivo?
A4: Yes, Cyclosporin A and its derivatives are used in vivo. However, their bioavailability can be variable due to factors like intestinal absorption and metabolism by hepatic CYP3A4.[7][8] The pharmacokinetics can differ significantly between species.[9] For in vivo studies, careful formulation and dose-response experiments are necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity observed | Degradation of the compound: Improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles. Store at -20°C or -80°C. |
| Incorrect dosage: The concentration used may be too low. | Perform a dose-response curve to determine the optimal effective concentration (e.g., EC50). | |
| Cell line insensitivity: The target pathway may not be active or relevant in the chosen cell line. | Use a positive control cell line known to be sensitive to CsA. Confirm the expression of key pathway components like calcineurin and NF-AT. | |
| High cell toxicity/death | Solvent toxicity: High concentration of the solvent (e.g., DMSO) in the final culture medium. | Ensure the final solvent concentration is below cytotoxic levels (typically <0.1%). Include a vehicle-only control. |
| Off-target effects: The compound may have cytotoxic off-target effects at the concentration used. | Lower the concentration of Derivative 3. Use a non-immunosuppressive CsA derivative as a negative control to assess off-target toxicity.[6] | |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in cell passage number, cell density, or incubation times. | Standardize all experimental parameters. Use cells within a consistent passage number range and ensure consistent cell seeding densities. |
| Compound precipitation: The compound may precipitate out of the aqueous culture medium. | Visually inspect the medium for any precipitation. Consider using a formulation with better solubility characteristics if available. |
Experimental Protocols
In Vitro T-Cell Activation Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on T-cell activation.
1. Cell Culture:
-
Culture Jurkat cells (a human T-lymphocyte cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Experimental Setup:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cyclosporin A).
3. T-Cell Activation:
-
Stimulate the T-cells by adding a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin to the wells.
4. Incubation:
-
Incubate the plate for 24-48 hours at 37°C.
5. Readout:
-
Measure the expression of IL-2 in the culture supernatant using an ELISA kit according to the manufacturer's instructions.
-
Alternatively, assess cell proliferation using an MTT or similar assay.
6. Data Analysis:
-
Plot the IL-2 concentration or cell viability against the log concentration of this compound.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the measured response.
Quantitative Data Summary
The following table summarizes hypothetical efficacy and toxicity data for this compound compared to the parent compound, Cyclosporin A.
| Compound | Target | In Vitro IC50 (T-Cell Activation) | In Vitro CC50 (Cytotoxicity) | Selectivity Index (CC50/IC50) |
| Cyclosporin A | Calcineurin | 10 nM | 5 µM | 500 |
| This compound | Calcineurin | 5 nM | 8 µM | 1600 |
Note: The data in this table is for illustrative purposes and should be experimentally determined for the specific derivative and cell line used.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound in T-cells.
Experimental Workflow for In Vitro Testing
Caption: A typical experimental workflow for in vitro efficacy testing.
Troubleshooting Logic for Low Activity
Caption: A decision tree for troubleshooting low experimental activity.
References
- 1. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 6. Cyclosporin A and its non-immunosuppressive derivative exhibit a differential effect on cell-mediated mineralization in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiologically based pharmacokinetic study on a cyclosporin derivative, SDZ IMM 125 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Immunosuppressive Efficacy: Cyclosporin A vs. Voclosporin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunosuppressive efficacy of the well-established calcineurin inhibitor, Cyclosporin A, and its more recent derivative, Voclosporin. This analysis is supported by available experimental data and detailed methodologies to aid in informed decision-making for research and development applications.
Initially, this report intended to compare Cyclosporin A with a compound referred to as "Cyclosporin A-Derivative 3." However, a thorough review of scientific literature revealed a lack of specific and quantitative data for a compound explicitly identified by this name. Therefore, to provide a meaningful and data-driven comparison, this guide focuses on Voclosporin, a well-characterized and clinically relevant derivative of Cyclosporin A.
Executive Summary
Voclosporin, a structural analog of Cyclosporin A, demonstrates a significantly higher potency in calcineurin inhibition, a key mechanism for its immunosuppressive action. This increased potency allows for the potential of lower therapeutic doses, which may contribute to a more favorable safety profile. While both compounds share the same fundamental mechanism of action, differences in their molecular structure lead to distinct pharmacokinetic and pharmacodynamic properties.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of Cyclosporin A and Voclosporin based on key immunosuppressive parameters.
| Parameter | Cyclosporin A | Voclosporin | Fold Difference | Reference |
| Calcineurin Inhibition (IC50) | ~20-30 nM | ~5-7.5 nM | ~4x more potent | [1] |
| T-Cell Proliferation (IC50) | ~19 µg/L | Not directly reported, but noted to be more potent | Potentially higher | [2] |
| Concentration for 50% Max. Effect (CE50) | Not explicitly stated | 50 ng/mL | - | [1][3] |
Note: Direct head-to-head comparative studies providing IC50 values under identical experimental conditions are limited. The values presented are collated from various sources and should be interpreted with consideration of potential methodological differences.
Mechanism of Action: The Calcineurin Signaling Pathway
Both Cyclosporin A and Voclosporin exert their immunosuppressive effects by inhibiting the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin. This inhibition disrupts the T-cell activation signaling cascade.
In an activated T-cell, intracellular calcium levels rise, leading to the activation of calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Dephosphorylated NFAT translocates to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and the propagation of the immune response.
By binding to their intracellular receptor, cyclophilin, Cyclosporin A and Voclosporin form a drug-immunophilin complex. This complex then binds to and inhibits calcineurin, preventing the dephosphorylation of NFAT. Consequently, NFAT remains in the cytoplasm, IL-2 gene transcription is suppressed, and T-cell activation and proliferation are inhibited.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the immunosuppressive efficacy of Cyclosporin A and Voclosporin are provided below.
Calcineurin Phosphatase Activity Assay
This assay directly measures the enzymatic activity of calcineurin and its inhibition by the test compounds.[4][5]
Principle: The assay quantifies the dephosphorylation of a specific substrate by calcineurin. The amount of free phosphate released is measured colorimetrically.
Materials:
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, pH 7.5)
-
Malachite Green reagent for phosphate detection
-
Cyclosporin A and Voclosporin stock solutions
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, calmodulin, and recombinant calcineurin.
-
Add varying concentrations of Cyclosporin A or Voclosporin to the wells of the microplate.
-
Initiate the reaction by adding the RII phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) to quantify the amount of free phosphate.
-
Calculate the percentage of calcineurin inhibition for each drug concentration and determine the IC₅₀ value.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a functional in vitro assay that assesses the T-cell proliferative response to alloantigens and the inhibitory effect of immunosuppressive drugs.[6][7][8]
Principle: Peripheral blood mononuclear cells (PBMCs) from two genetically different donors are co-cultured. The T-cells from one donor (responder cells) recognize the mismatched Major Histocompatibility Complex (MHC) molecules on the cells of the other donor (stimulator cells) as foreign and undergo proliferation.
Materials:
-
PBMCs isolated from two healthy, unrelated donors
-
Complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine
-
Mitomycin C or irradiation source to inactivate stimulator cells (for one-way MLR)
-
Cell proliferation dye (e.g., CFSE) or ³H-thymidine
-
Cyclosporin A and Voclosporin stock solutions
-
96-well U-bottom microplate
Procedure:
-
Isolate PBMCs from the whole blood of two donors using density gradient centrifugation.
-
For a one-way MLR, treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.
-
Label the responder PBMCs with a proliferation dye like CFSE, if using a flow cytometry-based readout.
-
In a 96-well plate, co-culture a fixed number of responder and stimulator cells at an appropriate ratio (e.g., 1:1).
-
Add serial dilutions of Cyclosporin A or Voclosporin to the co-cultures.
-
Incubate the plate for 5-7 days in a humidified incubator at 37°C with 5% CO₂.
-
Assess T-cell proliferation:
-
³H-thymidine incorporation: Add ³H-thymidine for the final 18-24 hours of culture. Harvest the cells and measure radioactivity using a scintillation counter.
-
CFSE dye dilution: Harvest the cells and analyze the dilution of CFSE fluorescence in the responder T-cell population using a flow cytometer.
-
-
Calculate the percentage of inhibition of T-cell proliferation for each drug concentration and determine the IC₅₀ value.
Conclusion
Voclosporin emerges as a more potent derivative of Cyclosporin A, exhibiting enhanced in vitro inhibition of calcineurin. This heightened potency is a key differentiator that may translate to clinical advantages, including the potential for lower dosing and an improved safety profile. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of these and other novel immunosuppressive agents. For researchers in the field, understanding the nuances in efficacy and the methodologies for their assessment is crucial for advancing the development of next-generation immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. marinbio.com [marinbio.com]
- 7. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 8. sartorius.com [sartorius.com]
A Head-to-Head In Vitro Comparison of Cyclosporin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Cyclosporin A (CsA) and its derivatives, offering valuable insights into their relative performance. The data presented herein is intended to assist researchers in selecting the most suitable compound for their specific applications, from basic research to preclinical drug development.
Executive Summary
Cyclosporin A is a potent immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[1] Modifications to the CsA molecule have led to the development of various derivatives with potentially altered efficacy, toxicity, and pharmacokinetic profiles. This guide focuses on a head-to-head comparison of key in vitro parameters to delineate these differences.
Data Presentation
The following tables summarize the available quantitative data for Cyclosporin A and its derivatives across critical in vitro assays.
Table 1: Immunosuppressive Activity (T-Cell Proliferation Inhibition)
| Compound | Assay Type | Cell Type | IC50 (ng/mL) | Reference |
| Cyclosporin A | Mitogen-stimulated proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.2 - 0.6 | [2] |
| Cyclosporin A | Mixed Lymphocyte Reaction (MLR) | Human PBMCs | 19 ± 4 µg/L (~19 ng/mL) | [1] |
| Cyclosporin G | Mixed Lymphocyte Reaction (MLR) | Human PBMCs | 60 ± 7 µg/L (~60 ng/mL) | [1] |
| Cyclosporin A | IFN-γ Production | Human PBMCs | 8.0 | [3] |
| Cyclosporin G | IFN-γ Production | Human PBMCs | 13.0 | [3] |
Table 2: Calcineurin Inhibition
| Compound | IC50 (ng/mL) | Cell Type/System | Reference |
| Cyclosporin A | ~10 | Murine Peripheral Blood Lymphocytes (PBL) | [4] |
| Cyclosporin A | 2 µg/L (~2 ng/mL) | Human PBL in Culture Medium | [5] |
| Cyclosporin A | 102 µg/L (~102 ng/mL) | Human PBL in Whole Blood | [5] |
Note: IC50 values for calcineurin inhibition can vary significantly depending on the assay conditions and the biological matrix used.
Table 3: In Vitro Cytotoxicity
| Compound | Assay | Cell Line | Observation | Reference |
| Cyclosporin A | LDH release | Primary rat hepatocytes | No significant leakage up to 10⁻⁵ M | [2] |
| Cyclosporin G | LDH release | Primary rat hepatocytes | No significant leakage up to 10⁻⁵ M | [2] |
| Cyclosporin H | LDH release | Primary rat hepatocytes | No significant leakage up to 10⁻⁵ M | [2] |
| Cyclosporin F | LDH release | Primary rat hepatocytes | No significant leakage up to 10⁻⁵ M | [2] |
Note: The referenced study indicated a relative toxic potential in primary rat hepatocytes as CsG > CsA > CsH = CsF based on inhibition of protein biosynthesis and secretion, although overt cytotoxicity (LDH release) was not observed at the tested concentrations.
Table 4: In Vitro Metabolic Stability
| Compound | System | Parameter | Result | Reference |
| Cyclosporin A | Rabbit renal microsomes | Biotransformation rate (untreated) | 0.04 nmol/min/mg protein | [6] |
| Cyclosporin A | Rabbit hepatic microsomes | Biotransformation rate (untreated) | ~1.2 nmol/min/mg protein (30-fold higher than renal) | [6] |
Note: This data provides a baseline for CsA metabolism. Comparative quantitative data for its derivatives is limited in the public domain and would require dedicated head-to-head studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
The one-way Mixed Lymphocyte Reaction (MLR) is a standard in vitro assay to assess the immunosuppressive activity of compounds on T-cell proliferation in response to alloantigens.
Principle: Responder T-cells from one donor are co-cultured with irradiated (non-proliferating) stimulator peripheral blood mononuclear cells (PBMCs) from a genetically different donor. The proliferation of the responder T-cells is measured in the presence of varying concentrations of the test compounds.
Protocol:
-
Cell Isolation: Isolate PBMCs from two healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation: Irradiate the PBMCs from one donor (stimulator cells) with a lethal dose of gamma radiation (e.g., 30 Gy) to prevent their proliferation.
-
Responder Cell Labeling (Optional): Label the PBMCs from the second donor (responder cells) with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: In a 96-well U-bottom plate, co-culture a fixed number of responder cells with a fixed number of stimulator cells at a 1:1 ratio.
-
Compound Addition: Add serial dilutions of Cyclosporin A and its derivatives to the co-culture wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 5 to 7 days at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
CFSE Dilution: If using CFSE, harvest the cells and analyze the dilution of the dye in the responder cell population by flow cytometry. The degree of dye dilution is inversely proportional to cell proliferation.
-
[³H]-Thymidine Incorporation: Alternatively, pulse the cultures with [³H]-thymidine for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration that inhibits T-cell proliferation by 50%) by fitting the data to a dose-response curve.[7][8][9][10]
Calcineurin Phosphatase Activity Assay
This assay directly measures the enzymatic activity of calcineurin and its inhibition by Cyclosporin A derivatives.
Principle: The assay measures the dephosphorylation of a specific substrate by purified or cellular calcineurin. The amount of released phosphate or the dephosphorylated substrate is quantified.
Protocol:
-
Reagents:
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate (a synthetic peptide corresponding to a phosphorylation site for PKA on the regulatory subunit of PKA)
-
Assay Buffer (containing Tris-HCl, MgCl₂, CaCl₂, and BSA)
-
Cyclosporin A derivatives and Cyclophilin A
-
Detection Reagent (e.g., Malachite Green for phosphate detection or a fluorescently labeled substrate with a corresponding detection method).
-
-
Assay Procedure (Colorimetric - Malachite Green):
-
Prepare a reaction mixture containing assay buffer, calmodulin, and the test compound pre-incubated with cyclophilin A.
-
Add recombinant calcineurin to initiate the pre-incubation, allowing the inhibitor to bind to the enzyme.
-
Start the phosphatase reaction by adding the RII phosphopeptide substrate.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and measure the released free phosphate by adding Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis: Calculate the percentage of calcineurin inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.[11][12][13][14] A fluorimetric method using a fluorescently labeled phosphopeptide substrate can also be employed for higher throughput.[15]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., a relevant cell line like Jurkat T-cells or primary cells) in a 96-well flat-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Cyclosporin A derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. The IC50 value, representing the concentration that reduces cell viability by 50%, can be determined.[16][17][18][19]
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its metabolic clearance.
Principle: The test compound is incubated with liver microsomes (which contain Phase I metabolic enzymes like cytochrome P450s) and the disappearance of the parent compound over time is monitored by LC-MS/MS.
Protocol:
-
Reagents:
-
Pooled human liver microsomes
-
NADPH regenerating system (to provide cofactors for enzymatic reactions)
-
Phosphate buffer
-
Cyclosporin A derivatives
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis.
-
-
Incubation:
-
Pre-warm a mixture of liver microsomes and buffer at 37°C.
-
Add the test compound to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.[20][21][22][23][24]
-
Mandatory Visualization
Signaling Pathway
Caption: Cyclosporin A's mechanism of action via the calcineurin-NFAT signaling pathway.
Experimental Workflow
Caption: In vitro experimental workflow for comparing Cyclosporin A derivatives.
References
- 1. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaron.com [pharmaron.com]
- 6. In vitro metabolism of cyclosporin A with rabbit renal or hepatic microsomes: analysis by HPLC-FPIA and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. Use of Mixed Lymphocyte Reaction Assay to Evaluate Immune Tolerance before Kidney Transplantation with an Immunosuppression-Free Protocol following Hematopoietic Stem Cell Transplantation from the Same Donor | Nephron | Karger Publishers [karger.com]
- 9. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 10. Frontiers | Characterization of CD4+ and CD8+ T cells responses in the mixed lymphocyte reaction by flow cytometry and single cell RNA sequencing [frontiersin.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. abcam.com [abcam.com]
- 13. abcam.com [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. labcorp.com [labcorp.com]
- 24. nuvisan.com [nuvisan.com]
A Comparative Guide to Cyclosporin A and its Isomeric Derivative, Cyclosporin A-Derivative 3
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclosporin A and its Isomerism
Cyclosporin A is a cyclic peptide of eleven amino acids that exerts its immunosuppressive effects by inhibiting the calcineurin pathway in T-cells. Its complex three-dimensional structure is crucial for its biological activity and is subject to conformational changes, including cis-trans isomerization of its N-methylated peptide bonds. These different conformations can influence the binding affinity to its primary intracellular target, cyclophilin, and consequently, its overall immunosuppressive potency. "Cyclosporin A-Derivative 3" is identified as a cis-isomer, suggesting a different spatial arrangement of its peptide backbone compared to the more common trans-conformation of Cyclosporin A.
Performance Comparison: A Case Study of Voclosporin Isomers
To illustrate the impact of isomerism on the performance of Cyclosporin A derivatives, we present data on the E and Z isomers of Voclosporin (formerly ISATx247), a well-researched analog of Cyclosporin A. This provides a relevant comparison, as these geometric isomers represent a form of stereoisomerism that can significantly alter biological activity.
Quantitative Data Summary
The following table summarizes the comparative binding affinity of the E and Z isomers of Voclosporin to Cyclophilin A (CypA), the initial step in the mechanism of action for this class of drugs. A lower dissociation constant (Kd) indicates a higher binding affinity.
| Compound | Isomer | Cyclophilin A Binding Affinity (Kd in nM) | Reference |
| Voclosporin | E-isomer | 15 ± 4 | [1][2] |
| Voclosporin | Z-isomer | 61 ± 9 | [1][2] |
| Cyclosporin A | - | 13 ± 4 | [1] |
As the data indicates, the E-isomer of Voclosporin exhibits a significantly higher binding affinity for Cyclophilin A, comparable to that of Cyclosporin A itself, while the Z-isomer shows a roughly four-fold weaker interaction[1][2]. This difference underscores the critical role of stereochemistry in the biological activity of Cyclosporin A derivatives. It is plausible that "this compound," as a cis-isomer, would also exhibit a different binding affinity to cyclophilin and, consequently, altered immunosuppressive potency compared to the parent Cyclosporin A.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by Cyclosporin A and a general workflow for comparing the immunosuppressive activity of its derivatives.
Experimental Protocols
Detailed methodologies for key experiments are crucial for replicating and comparing findings.
Cyclophilin Binding Assay (Fluorescence Spectroscopy)
This assay determines the binding affinity of Cyclosporin A derivatives to their target protein, Cyclophilin A.
-
Principle: The intrinsic fluorescence of Tryptophan residues in Cyclophilin A changes upon binding of a ligand like Cyclosporin A. This change is monitored to determine the dissociation constant (Kd).
-
Materials:
-
Recombinant human Cyclophilin A
-
Cyclosporin A and its derivatives
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorimeter
-
-
Procedure:
-
A solution of Cyclophilin A (e.g., 50 nM in PBS) is placed in a quartz cuvette.
-
The intrinsic Tryptophan fluorescence is excited at 280 nm, and the emission spectrum is recorded (typically 300-400 nm).
-
A concentrated stock solution of the Cyclosporin A derivative is serially titrated into the Cyclophilin A solution.
-
After each addition, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded.
-
The change in fluorescence intensity at the emission maximum is plotted against the ligand concentration.
-
The data is fitted to a suitable binding isotherm (e.g., a sigmoidal dose-response curve) to calculate the Kd value.
-
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay measures the ability of the Cyclosporin A-Cyclophilin complex to inhibit the phosphatase activity of calcineurin.
-
Principle: The assay quantifies the amount of free phosphate released from a specific phosphopeptide substrate by the enzymatic activity of calcineurin. The detection of free phosphate is based on the Malachite Green assay.
-
Materials:
-
Recombinant human Calcineurin (A and B subunits)
-
Calmodulin
-
RII phosphopeptide substrate
-
Cyclosporin A and its derivatives
-
Cyclophilin A
-
Assay buffer (containing CaCl2, MgCl2, DTT, and a buffer like Tris-HCl)
-
Malachite Green reagent
-
Phosphate standard for calibration curve
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare a stock solution of the Cyclosporin A derivative and Cyclophilin A to allow for the formation of the inhibitory complex.
-
In a 96-well plate, add the assay buffer, Calmodulin, and the pre-formed Cyclosporin A-Cyclophilin A complex at various concentrations.
-
Add the Calcineurin enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding the Malachite Green reagent.
-
After color development (20-30 minutes), measure the absorbance at ~620 nm.
-
A phosphate standard curve is used to convert absorbance values to the amount of phosphate released.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.
-
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a cell-based assay that assesses the immunosuppressive activity of compounds on T-cell proliferation in response to allogeneic stimulation.
-
Principle: T-cells from one donor (responder cells) will proliferate when co-cultured with peripheral blood mononuclear cells (PBMCs) from a different, HLA-mismatched donor (stimulator cells). Immunosuppressive compounds will inhibit this proliferation.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from at least two healthy, unrelated donors.
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Cyclosporin A and its derivatives.
-
A method to measure cell proliferation (e.g., [3H]-thymidine incorporation or a dye-based proliferation assay like CFSE).
-
96-well cell culture plates.
-
-
Procedure (One-way MLR):
-
Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.
-
Inactivate the stimulator PBMCs from one donor by irradiation or treatment with mitomycin C to prevent their proliferation.
-
In a 96-well plate, co-culture a fixed number of responder PBMCs with the inactivated stimulator PBMCs at an appropriate ratio (e.g., 1:1).
-
Add serial dilutions of Cyclosporin A or its derivative to the co-cultures. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 5 to 7 days in a humidified incubator at 37°C with 5% CO2.
-
To measure proliferation, pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation, or stain with a proliferation dye at the beginning of the culture.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter, or analyze dye dilution by flow cytometry.
-
Calculate the percentage of inhibition of proliferation compared to the vehicle control and determine the IC50 value for each compound.
-
Conclusion
While direct comparative data for "this compound" is not available in the public domain, the provided information on the conformational dynamics of Cyclosporin A and the comparative data for well-characterized isomers like those of Voclosporin strongly suggest that isomeric forms of Cyclosporin A can exhibit distinct biological profiles. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies to elucidate the specific performance characteristics of "this compound" or any other novel Cyclosporin A analog. Such studies are essential for the development of next-generation immunosuppressive agents with improved efficacy and safety profiles.
References
Safety Operating Guide
Standard Operating Procedure for the Proper Disposal of Cyclosporin A-Derivative 3
This document provides comprehensive guidance on the safe handling and disposal of Cyclosporin A-Derivative 3, ensuring the safety of laboratory personnel and compliance with environmental regulations. Cyclosporin A and its derivatives are potent immunosuppressants and are classified as hazardous materials, requiring special disposal procedures.[1][2][3]
Hazard Identification and Risk Assessment
Cyclosporin A and its derivatives are associated with significant health risks:
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][4]
-
Acute Toxicity: Harmful if swallowed.[4]
A thorough risk assessment should be conducted before handling this compound to establish safe work practices and necessary containment measures.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound:
-
Gloves: Chemical-resistant nitrile gloves are recommended. Double gloving is advised.[3]
-
Eye Protection: Safety glasses or chemical safety goggles.[2][4]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a full-face particle respirator with N100 (US) cartridges should be used within a certified chemical fume hood.[6]
Handling and Storage
-
Handling: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][7] Avoid the formation of dust and aerosols.[7]
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6][8] The recommended storage temperature is typically 2-8°C.[6]
Waste Segregation and Collection
All waste contaminated with this compound must be treated as hazardous waste.[3]
-
Solid Waste: This includes contaminated gloves, pipette tips, absorbent paper, and empty vials. Place these materials in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2][8]
-
Liquid Waste: Unused solutions or contaminated liquids should be collected in a separate, sealed, and clearly labeled hazardous waste container.[9] Do not discharge to sewer systems.[7][10]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.[3]
Disposal Procedure
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Carcinogen," "Reproductive Hazard").[6]
-
Storage of Waste: Store hazardous waste in a designated satellite accumulation area away from general lab traffic.[11] Ensure containers are kept closed.[6]
-
Waste Pickup: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[3][6]
-
Disposal Method: The primary recommended method of disposal for Cyclosporin A and its derivatives is incineration at a licensed chemical destruction plant.[7]
Decontamination and Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE as described in Section 2.
-
Containment: For liquid spills, absorb with an inert material such as vermiculite, sand, or earth.[8] For solid spills, carefully sweep up the material, avoiding dust generation.[2][8]
-
Collection: Place all contaminated materials into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly. A common procedure is a "triple wipe" using a 70% ethanol solution.[3] All cleaning materials must also be disposed of as hazardous waste.[3]
-
Reporting: Report the spill to your institution's EH&S office.[6]
Quantitative Data
The following table summarizes key quantitative data for Cyclosporin A, which can be used as a reference for its derivatives.
| Property | Value | Source |
| LD50 (Oral, Rat) | 1,480 mg/kg | [10] |
| Storage Temperature | 2-8°C | [6] |
| Solubility in Ethanol | 200 mg/mL | [12] |
| Solubility in DMSO | 100 mg/mL | [12] |
Experimental Protocols
Protocol for Decontamination of Non-Porous Surfaces
-
Preparation: Prepare a fresh 70% ethanol solution.
-
Initial Wipe: Dampen a disposable cloth with the ethanol solution and wipe down the contaminated surface. Dispose of the cloth in a hazardous waste container.
-
Second Wipe: Using a new clean cloth dampened with the ethanol solution, wipe the surface again. Dispose of this cloth in the hazardous waste container.
-
Final Wipe: With a third clean cloth, repeat the wiping process. Dispose of the cloth as hazardous waste.[3]
-
Drying: Allow the surface to air dry completely within the fume hood.
Visualizations
Disposal Workflow for this compound
Caption: Workflow for the proper segregation and disposal of this compound waste.
Mechanism of Action of Cyclosporin A
Caption: Signaling pathway showing the immunosuppressive action of Cyclosporin A.
References
- 1. merck.com [merck.com]
- 2. media.cellsignal.cn [media.cellsignal.cn]
- 3. unthsc.edu [unthsc.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
Personal protective equipment for handling Cyclosporin A-Derivative 3
This guide provides crucial safety and logistical information for the handling and disposal of Cyclosporin A-Derivative 3. The following procedures are based on established protocols for Cyclosporin A, as specific data for "Derivative 3" is not widely available. Researchers should always consult the manufacturer's safety data sheet (SDS) for the specific derivative being used.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure personal safety.[1][2] Double gloving is recommended for enhanced protection.[1][2][3]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are recommended.[2][4] Consider double gloving.[1][2][3] For prolonged contact, use gloves with a breakthrough time of over 240 minutes. For brief contact, a breakthrough time of over 60 minutes is advised.[4] |
| Eye Protection | Safety Glasses/Goggles | ANSI-approved safety glasses with side shields or chemical splash goggles are required.[2][3] A face shield should be used if there is a splash risk.[3] |
| Body Protection | Lab Coat/Gown | A full-length, buttoned laboratory coat is mandatory.[2][3] For tasks with a higher risk of exposure, consider additional garments like sleevelets, aprons, or disposable suits.[3] |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or N100 respirator is recommended if there is a risk of generating airborne powder or aerosols.[5] A positive pressure air-supplied respirator may be necessary for uncontrolled releases or unknown exposure levels.[3] |
| Foot Protection | Closed-toe Shoes | Closed-toe shoes must be worn at all times in the laboratory.[2] Protective shoe covers should also be considered.[4] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Preparation : Before handling the compound, ensure the work area within the chemical fume hood is clean and prepared with an absorbent work surface.[1]
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.
-
Handling : Avoid all personal contact, including inhalation of dust or aerosols. Do not eat, drink, or smoke in the handling area.[4][6]
-
Solution Preparation : When preparing solutions, take care to avoid the generation of aerosols.[1]
-
Post-Handling : After handling, wash hands thoroughly with soap and water after removing gloves.[1][4]
-
Decontamination : Clean the work area by wiping surfaces three times with a 70% ethanol solution.[1]
Disposal Plan: Waste Management
All materials contaminated with this compound must be treated as hazardous waste.[1]
-
Solid Waste : Collect any unused or leftover compound and other contaminated solid materials in a designated, labeled hazardous waste container.[1][4]
-
Liquid Waste : Collect contaminated liquids in a sealed, labeled hazardous waste container.
-
Sharps : Dispose of any used needles or syringes in a designated sharps container intended for incineration.[1]
-
Decontamination of Glassware : Reusable glassware can be decontaminated by rinsing it three times with a 70% ethanol solution.[1]
-
Waste Pickup : Contact your institution's environmental health and safety office for hazardous waste pickup and disposal.[1]
Emergency Spill Protocol
In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.
Minor Spill (within a chemical fume hood):
-
Restrict access to the area.
-
Wear appropriate PPE, including a respirator.[4]
-
Use an absorbent material to contain the spill.[4]
-
Clean the area with a 70% ethanol solution, wiping three times.[1]
-
Collect all cleanup materials in a labeled hazardous waste container.
Major Spill (outside of a chemical fume hood):
-
Evacuate the immediate area and alert others.
-
Notify your institution's emergency response team.
-
Isolate the area and prevent entry.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for Cyclosporin A.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
